Isoastragaloside I
Description
Properties
IUPAC Name |
[(3R,4S,5R,6S)-5-acetyloxy-4-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPKALQHGQMJER-XOUPSZAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1O)OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Isoastragaloside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastragaloside I is a cycloartane-type saponin isolated from the roots of Astragalus membranaceus, a perennial plant widely used in traditional medicine. Emerging research has highlighted its diverse pharmacological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the known mechanisms of action of this compound, with a focus on its anti-inflammatory, antioxidant, and metabolic regulatory effects. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified to date include the inhibition of pro-inflammatory pathways, activation of the cellular antioxidant response, and regulation of metabolic processes.
Anti-inflammatory Effects via NF-κB Pathway Inhibition
A significant body of evidence points to the potent anti-inflammatory properties of this compound.[1] The central mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a pivotal regulator of the inflammatory response.[1][2]
In inflammatory conditions, such as those mimicked by lipopolysaccharide (LPS) stimulation in cellular models, this compound has been shown to dose-dependently suppress the production of key pro-inflammatory mediators.[1][2] This includes a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2]
The inhibition of NF-κB activation by this compound is mediated through the upstream suppression of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] By inhibiting the phosphorylation of key components in these pathways, this compound prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]
Antioxidant Properties through Nrf2 Pathway Activation
This compound has been demonstrated to bolster the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator of a battery of antioxidant and cytoprotective genes.
Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2.[3] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their enhanced expression. Key downstream effectors of the Nrf2 pathway upregulated by this compound include NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), enzymes crucial for detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis.
Metabolic Regulation
This compound has also been implicated in the regulation of metabolic processes, particularly in the context of glucose metabolism and adipocyte function.
-
Increased β-Cell Mass: In vivo studies using diabetic mouse models have shown that this compound can increase pancreatic β-cell mass and improve hyperglycemia.[4] This suggests a potential role for this compound in promoting β-cell regeneration or survival, offering a promising avenue for diabetes therapeutics.[4]
-
Adiponectin Production: this compound has been found to selectively increase the secretion of adiponectin from adipocytes.[5] Adiponectin is an important adipokine with insulin-sensitizing and anti-inflammatory properties, and its modulation by this compound may contribute to the compound's beneficial metabolic effects.[5]
Potential Role in Other Signaling Pathways
While direct evidence for this compound is pending, research on structurally related compounds from Astragalus suggests other potential mechanisms of action that warrant investigation:
-
NLRP3 Inflammasome: Astragaloside IV, another major saponin from Astragalus, has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in the maturation of pro-inflammatory cytokines like IL-1β.[6][7][8] Given the structural similarities, it is plausible that this compound may also modulate this pathway, but this requires direct experimental validation.
-
Wnt/β-catenin Signaling: Astragaloside I has been reported to stimulate osteoblast differentiation through the activation of the Wnt/β-catenin signaling pathway.[9] This pathway is crucial for bone formation and homeostasis. While this has not been demonstrated for this compound, it represents a potential area of investigation, particularly for applications in bone-related disorders.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the biological effects of this compound.
| In Vitro Activity | Cell Line | Treatment | Concentration | Effect | Reference |
| Anti-inflammatory | BV-2 microglia | LPS | 25, 50, 100 µM | Dose-dependent inhibition of NO and TNF-α production. | [2] |
| BV-2 microglia | LPS | 100 µM | Significant reduction in iNOS and COX-2 protein expression. | [2] | |
| BV-2 microglia | LPS | 100 µM | Inhibition of NF-κB, PI3K, and Akt phosphorylation. | [2] | |
| Immunomodulatory | NK-92MI cells | - | 2, 10 µM | Significant, dose-dependent increase in cytotoxicity towards K562 cells. | [10] |
| Metabolic Regulation | 3T3-L1 adipocytes | - | 2-10 µg/ml | Induction of adiponectin production. | [11] |
| In Vivo Activity | Animal Model | Dosage | Route | Effect | Reference |
| Metabolic Regulation | Healthy and diabetic mice | 0.5, 5 mg/kg | Tail vein injection | Increased β-cell mass; improved fasting blood glucose and insulin resistance in diabetic mice. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols for key experiments used to elucidate the mechanism of action of this compound.
Cell Culture and Treatment for Anti-inflammatory Assays
-
Cell Line: BV-2 murine microglial cells.
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 25, 50, 100 µM) for a specified period (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further duration (e.g., 24 hours) to induce an inflammatory response.[2]
Measurement of Pro-inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent assay. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Components
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-NF-κB, NF-κB, p-Akt, Akt, p-PI3K, PI3K, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Nrf2 Activation Assay
-
Nuclear Protein Extraction: Nuclear extracts from treated and untreated cells are prepared using a nuclear extraction kit.
-
Nrf2 Transcription Factor Assay: The activation of Nrf2 is quantified using a transcription factor assay kit (e.g., colorimetric or chemiluminescent). This assay typically involves the binding of activated Nrf2 from the nuclear extract to an oligonucleotide containing the Nrf2 consensus binding site immobilized on a 96-well plate. The bound Nrf2 is then detected using a specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric or chemiluminescent substrate. The absorbance or luminescence is measured using a microplate reader.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: Wnt/β-catenin pathway, activated by Astragaloside I.
Caption: Experimental workflow for anti-inflammatory studies.
Conclusion and Future Directions
This compound is a multi-target natural product with well-defined anti-inflammatory and antioxidant mechanisms of action, primarily through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. Its demonstrated effects on increasing β-cell mass and adiponectin production further highlight its therapeutic potential in metabolic diseases.
For drug development professionals and researchers, several areas warrant further investigation:
-
Direct evaluation of this compound's effect on the NLRP3 inflammasome.
-
Investigation into its potential modulation of the Wnt/β-catenin signaling pathway.
-
Comprehensive in vivo studies to establish its pharmacokinetic and pharmacodynamic profiles.
-
Preclinical studies in various disease models to validate its therapeutic efficacy.
A deeper understanding of these aspects will be crucial in fully elucidating the therapeutic potential of this compound and advancing its development as a novel therapeutic agent.
References
- 1. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound improves hyperglycaemia and increases β-cell mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suppression of NLRP3 inflammasome activation by astragaloside IV via promotion of mitophagy to ameliorate radiation-induced renal injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of NLRP3 inflammasome activation by astragaloside IV via promotion of mitophagy to ameliorate radiation-induced renal injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV Inhibits NLRP3 Inflammasome-Mediated Pyroptosis via Activation of Nrf-2/HO-1 Signaling Pathway and Protects against Doxorubicin-Induced Cardiac Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astragaloside I Stimulates Osteoblast Differentiation Through the Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening of immune cell activators from Astragali Radix using a comprehensive two-dimensional NK-92MI cell membrane chromatography/C18 column/time-of-flight mass spectrometry system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PMC [pmc.ncbi.nlm.nih.gov]
Isoastragaloside I: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoastragaloside I, a cycloartane-type triterpenoid saponin, is a significant bioactive constituent of Astragalus membranaceus, a plant with a long history of use in traditional medicine. This document provides a comprehensive technical overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction, purification, and characterization. Furthermore, it delves into the compound's notable biological activities, including its anti-inflammatory and metabolic regulatory effects, supported by quantitative data and elucidation of the underlying signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Initial Identification
This compound was first isolated and identified from the roots of Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao.[1] Its discovery was part of broader investigations into the chemical constituents of this widely used medicinal herb, which is known to contain a variety of saponins, flavonoids, and polysaccharides.[2] Early studies utilized a combination of chromatographic techniques to separate the complex mixture of compounds present in the plant extract, leading to the characterization of several astragalosides, including this compound. The structural elucidation of this compound was accomplished through spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Isolation and Purification of this compound
The isolation of this compound from Astragalus membranaceus is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the separation of astragalosides.
Experimental Protocol: Extraction and Preliminary Fractionation
-
Plant Material Preparation: Dried roots of Astragalus membranaceus are pulverized into a coarse powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered root material is extracted with an organic solvent. A common method involves reflux extraction with 95% ethanol.[3] The extraction is typically repeated multiple times to ensure a high yield of the target compounds.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Saponins, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.[4][5]
Experimental Protocol: Chromatographic Purification
A combination of column chromatography techniques is employed for the purification of this compound from the enriched saponin fraction.
-
Resin Selection and Preparation: A suitable macroporous resin (e.g., SA-3) is selected for its adsorption and desorption characteristics for astragalosides.[6] The resin is pre-treated according to the manufacturer's instructions, typically involving washing with ethanol and water.
-
Sample Loading: The saponin-rich extract is dissolved in an appropriate solvent and loaded onto the prepared resin column.
-
Elution: The column is washed with water to remove highly polar impurities. The astragalosides are then eluted with a stepwise or gradient of increasing ethanol concentration in water.[6] Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent System Selection: A suitable two-phase solvent system is selected to achieve optimal separation. For astragalosides, a common system is ethyl acetate-n-butanol-water.[7][8]
-
HSCCC Separation: The fraction containing this compound from the macroporous resin chromatography is subjected to HSCCC. The sample is injected into the equilibrated HSCCC coil, and the separation is performed at a specific revolution speed and flow rate.[7]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound.
-
Column and Mobile Phase: A reversed-phase C18 column is commonly used. The mobile phase is typically a gradient of acetonitrile and water.[9][10]
-
Purification: The semi-purified fractions from HSCCC are further purified by preparative HPLC to yield high-purity this compound.
-
Purity Assessment: The purity of the final product is determined by analytical HPLC, with detection by UV or Evaporative Light Scattering Detector (ELSD). Purity of over 95% is typically achieved.[5]
Visualization of the Isolation Workflow
Caption: Workflow for the isolation and purification of this compound.
Biological Activities of this compound
This compound has demonstrated a range of biological activities, with significant potential in the areas of anti-inflammation and metabolic regulation.
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[11][12]
-
Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for a specified period (e.g., 1 hour).
-
Inflammatory Stimulus: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
Measurement of Inflammatory Mediators: The production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1-beta (IL-1β) in the cell culture supernatant is quantified using Griess reagent and ELISA kits, respectively.[12]
-
Western Blot Analysis: Cell lysates are subjected to Western blotting to analyze the expression and phosphorylation levels of key proteins in the NF-κB pathway (e.g., IκBα, p65).[13][14]
| Concentration of this compound (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-1β mRNA Expression (fold change) |
| 25 | Significant reduction | Significant reduction | Data not consistently available |
| 50 | Dose-dependent reduction | Dose-dependent reduction | Data not consistently available |
| 100 | Strong inhibition | Strong inhibition | Significant reduction[12] |
Note: The exact percentage of inhibition can vary between studies. The table indicates the general trend observed.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Preparative isolation and purification of calycosin from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative enrichment and separation of astragalosides from Radix Astragali extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of astragaloside IV from Astragalus membranaceus based on high-speed countercurrent chromatography in continuous injection mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Chemical structure and properties of Isoastragaloside I.
An In-Depth Technical Guide to Isoastragaloside I for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a cycloartane-type triterpenoid saponin isolated from the medicinal herb Astragalus membranaceus (Fisch.) Bunge.[1] This plant, a staple in traditional Chinese medicine, is renowned for its wide array of pharmacological properties, including immunomodulatory, anti-inflammatory, and neuroprotective effects.[1][2] this compound, as one of its active constituents, has garnered significant attention for its therapeutic potential in various disease models. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its underlying mechanisms of action and the experimental protocols used for its investigation.
Chemical Structure and Properties
This compound is a complex glycoside with a tetracyclic triterpene aglycone. Its chemical identity and physicochemical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | [(3R,4S,5R,6S)-5-acetyloxy-4-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]oxy]oxan-3-yl] acetate[3] |
| CAS Number | 84676-88-0[1][3] |
| Molecular Formula | C₄₅H₇₂O₁₆[1][3] |
| SMILES | C[C@]12[C@@]3([H])[C@@]4(CC[C@@]1(--INVALID-LINK--(O)C)CC5">C@([H])--INVALID-LINK--O)C)[C@@]6(--INVALID-LINK--O[C@H]7--INVALID-LINK--OC(C)=O)O)OC(C)=O)C">C@@([H])--INVALID-LINK--O[C@@H]8O--INVALID-LINK--O)O">C@@HCO)C4 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 869.04 g/mol [4] |
| Appearance | White to yellow solid[5] |
| Purity | ≥98% (Commercially available)[1] |
| Solubility | Soluble in DMSO (50 mg/mL) and Acetonitrile.[1][4] |
| Storage | Store at -20°C, protected from light.[4] |
Biological Activities and Signaling Pathways
This compound exhibits a range of pharmacological activities, primarily centered on its anti-inflammatory and metabolic regulatory functions.
Anti-Inflammatory and Neuroprotective Effects
This compound has demonstrated potent anti-inflammatory effects, particularly in the context of neuroinflammation.[1] In microglial cells, the resident immune cells of the central nervous system, this compound effectively mitigates the inflammatory response triggered by lipopolysaccharide (LPS).[1][6]
Mechanism of Action: Inhibition of the NF-κB Pathway
The anti-inflammatory properties of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[1] In response to stimuli like LPS, this compound has been shown to:
-
Reduce Pro-inflammatory Mediators: It dose-dependently inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][6]
-
Suppress NF-κB Activation: It decreases the phosphorylation of NF-κB, which is a key step in its activation, and subsequently suppresses its translocation to the nucleus and its transactivation activity.[1][6]
-
Modulate Upstream Kinases: The inhibitory effect on NF-κB is also linked to the attenuation of the PI3K/Akt and mitogen-activated protein kinase (MAPK) signaling pathways, which act as upstream regulators of NF-κB.[1][6]
By suppressing microglial activation, this compound presents therapeutic potential for neurological diseases where neuroinflammation is a key pathological feature.[1][6]
Metabolic Regulation
This compound plays a significant role in regulating glucose and lipid metabolism, primarily through its effects on adiponectin and pancreatic β-cells.
-
Induction of Adiponectin Production: Adiponectin is an adipocyte-secreted hormone with potent insulin-sensitizing, anti-diabetic, and anti-inflammatory properties.[7] this compound has been shown to selectively increase the secretion of adiponectin from both 3T3-L1 adipocytes and primary adipocytes.[7][8] Chronic administration in obese mice led to elevated serum levels of total adiponectin, which was associated with improved hyperglycemia, glucose intolerance, and insulin resistance.[7][9]
-
Promotion of Pancreatic β-Cell Mass: Recent studies have revealed that this compound can increase pancreatic β-cell mass in both healthy and diabetic mice.[5][9] Lineage tracing experiments have demonstrated that it promotes the generation of new β-cells from pancreatic ductal cells.[5] This regenerative capacity highlights its potential as a novel therapeutic agent for diabetes by restoring the insulin-producing cell population.[5][9]
Experimental Protocols
This section details the methodologies employed to elucidate the biological activities of this compound.
Isolation and Purification of this compound
-
Extraction: The dried and powdered roots of Astragalus membranaceus are extracted with a solvent such as aqueous ammonia.[11][12] This is often followed by partitioning with solvents of increasing polarity (e.g., ethyl acetate) to obtain a crude saponin-rich fraction.[10]
-
Chromatographic Separation: The crude extract is subjected to various chromatographic techniques for purification.
-
Column Chromatography: A common first step involves using a DEAE-52 cellulose column, eluting with a gradient of NaCl solutions.[13]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating glycosides. A two-phase solvent system (e.g., ethyl acetate-ethanol-acetic acid-water) is used to partition and separate the compounds.[10]
-
-
Purity Analysis and Identification: The purity of the isolated fractions is assessed by High-Performance Liquid Chromatography (HPLC). The final structure is confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Evaluation of Anti-inflammatory Activity
The protocol is based on the study by Liu et al. (2017) using BV-2 microglial cells.[1]
-
Cell Culture and Treatment: BV-2 microglial cells are cultured in appropriate media. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of genes like iNOS, TNF-α, and IL-1β.
-
Protein Expression Analysis (Western Blot): Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using specific primary antibodies against proteins of interest (e.g., iNOS, COX-2, phospho-NF-κB, total NF-κB, phospho-Akt, total Akt) to determine their expression and phosphorylation status.
-
NF-κB Luciferase Reporter Assay: To measure NF-κB transcriptional activity, cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites. Following treatment, luciferase activity is measured and normalized to a co-transfected control plasmid (e.g., Renilla luciferase).
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anti-Inflammatory and Immunostimulatory Activities of Astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C45H72O16 | CID 60148697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. This compound improves hyperglycaemia and increases β-cell mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective elevation of adiponectin production by the natural compounds derived from a medicinal herb alleviates insulin resistance and glucose intolerance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparative isolation and purification of isoflavan and pterocarpan glycosides from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage [mdpi.com]
- 12. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification, Structural Analysis and Cardio-Protective Activity of Polysaccharides from Radix Astragali - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Isoastragaloside I in Astragalus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoastragaloside I, a significant bioactive cycloartane-type triterpenoid saponin from Astragalus species, has garnered considerable attention for its potential pharmacological applications. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final intricate structure. It includes a summary of quantitative data on metabolite accumulation and gene expression, outlines key experimental protocols, and presents visual diagrams of the biosynthetic pathway and related experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, biotechnology, and drug development.
Introduction
Astragalus species, prominent in traditional medicine, are the primary source of a diverse array of bioactive compounds, including the highly valued astragalosides. Among these, this compound is a notable saponin with various reported biological activities. The intricate structure of this compound, featuring a cycloartane skeleton adorned with specific glycosyl and acetyl moieties, is the result of a complex biosynthetic pathway. This document elucidates the known and putative steps in the formation of this compound, providing a technical foundation for further research and biotechnological applications.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-stage process that begins with the universal isoprenoid pathway, leading to the formation of the triterpenoid backbone, which is then subjected to a series of specific modifications by tailoring enzymes.
Upstream Pathway: The Mevalonate (MVA) Pathway
The biosynthesis of the isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of all terpenoids, occurs via the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids. For triterpenoid biosynthesis in Astragalus, the MVA pathway is considered the primary source of precursors[1][2].
The key enzymes involved in the MVA pathway are:
-
Acetoacetyl-CoA thiolase (AACT)
-
Hydroxymethylglutaryl-CoA synthase (HMGS)
-
Hydroxymethylglutaryl-CoA reductase (HMGR)
-
Mevalonate kinase (MK)
-
Phosphomevalonate kinase (PMK)
-
Mevalonate diphosphate decarboxylase (MVD)
-
Isopentenyl pyrophosphate isomerase (IDI)
Formation of the Cycloartane Skeleton
IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), which is then dimerized to form squalene. Squalene undergoes epoxidation to 2,3-oxidosqualene, the final linear precursor for triterpenoid cyclization. The pivotal step in the formation of the characteristic cycloartane skeleton of astragalosides is the cyclization of 2,3-oxidosqualene catalyzed by cycloartenol synthase (CAS) [1].
Downstream Modifications: Tailoring of the Cycloartenol Scaffold
Following the formation of cycloartenol, a series of oxidative and glycosylation reactions occur to produce the diverse array of astragalosides. The specific sequence of these modifications leading to this compound is still under investigation, but key enzyme families have been identified.
-
Cytochrome P450 Monooxygenases (CYP450s): These enzymes are responsible for the hydroxylation of the cycloartenol backbone at various positions. While the specific CYP450s for each hydroxylation step in this compound biosynthesis are not all fully characterized, their involvement is crucial for creating the attachment points for sugar moieties[3].
-
UDP-dependent Glycosyltransferases (UGTs): UGTs catalyze the transfer of sugar moieties (e.g., glucose, xylose) from an activated sugar donor (e.g., UDP-glucose, UDP-xylose) to the triterpenoid aglycone. Several UGTs from Astragalus have been identified that are involved in the glycosylation of the cycloastragenol core at positions C-3, C-6, and C-25[1].
-
Acetyltransferase: The final distinguishing feature of this compound is the presence of two acetyl groups on the sugar moieties. A key enzyme, a saponin acetyltransferase designated as AmAT7-3 , has been identified in Astragalus membranaceus. This enzyme is responsible for the acetylation of the xylosyl group attached to the C-3 position of the astragaloside core. Specifically, this compound is characterized by acetylation at the C2′ and C4′ positions of this xylose residue.
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative analysis of astragalosides and the expression of related biosynthetic genes provide insights into the regulation and localization of their production.
Accumulation of Astragalosides
The concentration of astragalosides, including this compound, varies significantly among different organs of the Astragalus plant. The roots are the primary site of accumulation.
| Astragaloside | Organ | Concentration (mg/g Dry Weight) | Reference |
| Astragaloside I | Root | ~0.1-0.5 | [4] |
| Astragaloside II | Root | ~1.0-2.5 | [4] |
| Astragaloside III | Root | ~0.05-0.3 | [4] |
| Astragaloside IV | Root | ~0.2-0.8 | [4] |
| This compound | Root | Data not consistently separated from Astragaloside I in all studies | |
| Total Astragalosides | Root Periderm | Significantly higher than cortex and xylem | [3] |
| Total Astragalosides | Root Cortex | Higher than xylem | [3] |
| Total Astragalosides | Root Xylem | Lowest concentration | [3] |
Note: The concentration of this compound is often reported collectively with other astragalosides. More targeted analytical studies are required for precise quantification.
Gene Expression Levels
Studies on the expression of genes in the astragaloside biosynthetic pathway have revealed interesting patterns that suggest a complex regulatory mechanism.
| Gene | Organ with Highest Expression | Relative Expression Level | Reference |
| AACT | Leaf | High | [4] |
| HMGS | Stem, Leaf | High | [4] |
| HMGR | Stem, Leaf | High | [4] |
| CAS | Stem, Leaf | High | [4] |
| CYP450s (various) | Root | High | [2] |
| UGTs (various) | Root | High |
Interestingly, while the final products accumulate in the roots, the transcript levels of many upstream genes are higher in the leaves and stems. This has led to the hypothesis that the initial steps of biosynthesis may occur in the aerial parts of the plant, with subsequent transport of intermediates to the roots for final modifications and storage[4].
Experimental Protocols
This section outlines general methodologies for key experiments in the study of this compound biosynthesis.
Extraction and Quantification of this compound
A standard method for the analysis of astragalosides is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Protocol Outline:
-
Sample Preparation: Dried and powdered Astragalus root material is extracted with a solvent such as methanol or ethanol, often using ultrasonication or reflux.
-
Purification (Optional): The crude extract can be subjected to solid-phase extraction (SPE) to remove interfering compounds.
-
HPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid) is employed for separation.
-
Detection: Mass spectrometry is used for sensitive and specific detection and quantification, often in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: A calibration curve is generated using an authentic standard of this compound.
-
Caption: General workflow for quantification of this compound.
Heterologous Expression and Enzyme Assays
To characterize the function of candidate biosynthetic enzymes, they are often expressed in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (plant).
Protocol Outline for Yeast Expression:
-
Gene Cloning: The coding sequence of the candidate gene (e.g., a CYP450, UGT, or acetyltransferase) is cloned into a yeast expression vector.
-
Yeast Transformation: The expression vector is introduced into a suitable yeast strain.
-
Protein Expression: The yeast culture is grown under conditions that induce the expression of the recombinant protein.
-
Microsome Isolation (for CYP450s): For membrane-bound enzymes like CYP450s, microsomes are isolated from the yeast cells by differential centrifugation.
-
Enzyme Assay:
-
The recombinant enzyme (or microsomal preparation) is incubated with the putative substrate (e.g., a precursor astragaloside) and any necessary co-factors (e.g., NADPH for CYP450s, UDP-sugar for UGTs, Acetyl-CoA for acetyltransferases).
-
The reaction is stopped, and the products are extracted.
-
The reaction products are analyzed by HPLC-MS to identify and quantify the newly formed compound.
-
Caption: Workflow for heterologous expression and enzyme characterization.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Astragalus species is a complex and fascinating area of research. While the main enzymatic steps have been largely elucidated, from the MVA pathway to the final tailoring reactions, further studies are needed to fully understand the specific order of reactions and the regulatory networks that control the flux through the pathway. The identification of key enzymes like cycloartenol synthase and specific glycosyltransferases and acetyltransferases opens up exciting possibilities for metabolic engineering approaches to enhance the production of this compound in its native host or in heterologous systems. Future research should focus on the detailed kinetic characterization of all enzymes in the pathway, the elucidation of the transport mechanisms of intermediates between cellular compartments and plant organs, and the identification of transcription factors that regulate the expression of the biosynthetic genes. A deeper understanding of these aspects will be instrumental in harnessing the full potential of this compound for pharmaceutical and nutraceutical applications.
References
- 1. scispace.com [scispace.com]
- 2. Identification and Expression Analysis of Cytochrome P450 Genes Probably Involved in Triterpenoid Saponins Biosynthesis in Astragalus mongholicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragaloside content in the periderm, cortex, and xylem of Astragalus membranaceus root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Isoastragaloside I: A Technical Guide on Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoastragaloside I is a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus species, a prominent herb in traditional Chinese medicine. This document provides a comprehensive technical overview of this compound, focusing on its natural sources, abundance, biosynthetic pathways, and relevant experimental protocols for its extraction, isolation, and quantification. Furthermore, it elucidates a key signaling pathway through which this compound exerts its biological effects, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
The primary natural source of this compound is the dried root of plants belonging to the Astragalus genus, which comprises over 2,500 species.[1][2] The most significant species for obtaining this compound are:
These are the two species officially recognized in the Chinese Pharmacopoeia as "Huangqi" or Radix Astragali.[7] this compound, along with other major astragalosides, is predominantly accumulated in the root of the plant.[8] Specifically, the periderm (outer bark) of the root has been found to be the most astragaloside-rich part.[9]
Abundance in Natural Sources
The concentration of individual astragalosides, including this compound, can vary significantly based on the plant's age, cultivation conditions, harvest time, and the specific part of the root analyzed.[1][10] While this compound is considered a major saponin, quantitative data specifically for it is less abundant in the literature compared to Astragaloside IV.[11] The following tables summarize the available quantitative data for major astragalosides to provide context for abundance.
Table 1: Abundance of Major Astragalosides in Astragalus membranaceus Root
| Compound | Concentration Range (mg/g dry weight) | Plant Part | Analytical Method | Reference |
| Astragaloside I | 0.306 - 0.922 | Root | HPLC-CAD | [12] |
| Astragaloside II | 0.053 - 0.092 | Root | HPLC-CAD | [12] |
| Astragaloside IV | 0.015 - 0.092 | Root | HPLC-CAD | [12] |
| This compound | Identified, but not quantified | Root | UPLC-Qtrap HRMS | [13] |
| Total Astragalosides | 0.645 - 1.701 | Root | Not Specified | [1] |
Table 2: Distribution of Total Astragalosides in Root Tissues of A. membranaceus
| Root Tissue | Total Astragalosides (% of dry weight) |
| Periderm | 43.5% |
| Cortex | 47.2% |
| Xylem | 9.30% |
| Source: Adapted from Kwon et al., 2013[9] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex multi-step process that is part of the triterpenoid saponin pathway in plants. It begins with the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), generated from either the mevalonate (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[14] These precursors are converted to the triterpene backbone, which is then sequentially modified by enzymes, primarily UDP-glycosyltransferases (UGTs), to produce the final saponin structure.[15]
Experimental Protocols
The following sections detail generalized protocols for the extraction, isolation, and quantification of this compound from Astragalus root material.
General Experimental Workflow
The overall process for obtaining and analyzing this compound involves a sequential workflow from raw plant material to purified compound analysis.
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
This method uses ultrasonic waves to accelerate the extraction of saponins into a solvent.
-
Sample Preparation: Weigh 2.0 g of accurately powdered Astragalus root and place it into a 50 mL centrifuge tube.[16]
-
Solvent Addition: Add 30 mL of methanol to the tube.[16]
-
Ultrasonication: Place the tube in an ultrasonic bath (e.g., 40 kHz, 500 W) and sonicate for 30-40 minutes at room temperature.[16]
-
Centrifugation: Centrifuge the resulting slurry at approximately 3000 x g for 15-20 minutes to pellet the solid plant material.[16][17]
-
Supernatant Collection: Carefully decant the methanol supernatant, which contains the crude extract.
-
Concentration: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the dried crude extract.
-
Storage: Store the crude extract at 4°C until further processing.
Protocol 2: Isolation by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique effective for separating compounds from complex mixtures like plant extracts.[18]
-
Solvent System Selection: A suitable two-phase solvent system must be selected. For saponins, common systems include chloroform-methanol-water or ethyl acetate-n-butanol-water in various ratios. The ideal system is chosen based on the partition coefficient (K) of this compound.
-
Preparation of Solvent Phases: Prepare the chosen solvent system in a separatory funnel, shake vigorously, and allow the two phases to separate completely. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase (or vice versa, depending on the operational mode).
-
HSCCC Instrument Preparation: Fill the multilayer coil column of the HSCCC instrument with the stationary phase.
-
Sample Loading: Dissolve a known amount of the crude extract in a small volume of the biphasic solvent system and inject it into the instrument.
-
Elution: Rotate the column at a high speed (e.g., 800-1000 rpm) and pump the mobile phase through the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Fraction Collection: Collect fractions of the eluent at regular intervals using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.
-
Pooling and Evaporation: Pool the pure fractions and evaporate the solvent to obtain the isolated this compound.
Protocol 3: Quantification by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a highly sensitive and specific method for quantifying compounds.[17][19]
-
Standard and Sample Preparation:
-
Chromatographic Conditions:
-
UPLC System: Waters ACQUITY H-Class or similar.[16]
-
Column: ACQUITY C18 or equivalent (e.g., 1.7 µm, 2.1 × 100 mm).[19]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[16]
-
Gradient Elution: A typical gradient might be: 0-3 min, 5-30% B; 3-5 min, 30-40% B; 5-15 min, 40-100% B. This must be optimized for the specific compound.[16]
-
Injection Volume: 2.5 µL.[16]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[19]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for this compound and one or more product ions.
-
Instrument Parameters: Optimize desolvation gas flow, cone voltage, and collision energy for the specific m/z transition of this compound.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Quantify the amount of this compound in the samples by interpolating their peak areas from this curve.
Biological Activity and Signaling Pathway
This compound has been shown to possess significant anti-inflammatory properties. One of its key mechanisms of action is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[4][5] In microglial cells stimulated by lipopolysaccharide (LPS), this compound suppresses the inflammatory response by inhibiting upstream signaling molecules like PI3K/Akt and MAPKs.[4][5]
References
- 1. scispace.com [scispace.com]
- 2. A Review of Recent Research Progress on the Astragalus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C45H72O16 | CID 60148697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Astragaloside content in the periderm, cortex, and xylem of Astragalus membranaceus root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Progress on Chemical Components of Astragalus membranaceus and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Advances in Biotechnological Production and Metabolic Regulation of Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthesis and Pharmacological Activities of Flavonoids, Triterpene Saponins and Polysaccharides Derived from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid quantitative analysis of 12 chemical constituents in wild-simulated and cultivated Astragali Radix based on UHPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Preliminary Pharmacological Profile of Isoastragaloside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastragaloside I (IAS-I) is a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus, a prominent herb in traditional Chinese medicine. Emerging pharmacological studies have highlighted its potential therapeutic applications, particularly in the realms of neuroinflammation and metabolic disorders. This technical guide provides a comprehensive overview of the preliminary pharmacological profile of this compound, with a focus on its anti-inflammatory and anti-diabetic properties. The information presented herein is intended to support further research and drug development initiatives.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways in immune cells. In vitro studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells have shown that IAS-I can effectively suppress the production of pro-inflammatory mediators.
Quantitative Data: In Vitro Anti-inflammatory Effects
The dose-dependent inhibitory effects of this compound on various inflammatory markers in LPS-stimulated BV-2 microglial cells are summarized below.
| Inflammatory Mediator | Concentration of this compound (µM) | Inhibition | Reference |
| Nitric Oxide (NO) | 25 | Significant Inhibition | [1][2] |
| 50 | More Potent Inhibition | [1][2] | |
| 100 | Most Potent Inhibition | [1][2] | |
| Tumor Necrosis Factor-α (TNF-α) | 25 | Significant Inhibition | [1][2] |
| 50 | More Potent Inhibition | [1][2] | |
| 100 | Most Potent Inhibition | [1][2] | |
| Inducible Nitric Oxide Synthase (iNOS) Protein Expression | 25, 50, 100 | Dose-dependent decrease | [1][2] |
| Cyclooxygenase-2 (COX-2) Protein Expression | 25, 50, 100 | Dose-dependent decrease | [1][2] |
| Interleukin-1β (IL-1β) mRNA Expression | 25, 50, 100 | Dose-dependent mitigation | [1][2] |
| TNF-α mRNA Expression | 25, 50, 100 | Dose-dependent mitigation | [1][2] |
| iNOS mRNA Expression | 25, 50, 100 | Dose-dependent mitigation | [1][2] |
Mechanism of Anti-inflammatory Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses.[1][2] This inhibition is mediated through the suppression of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]
Experimental Protocols
BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are pre-treated with varying concentrations of this compound (25, 50, 100 µM) for 2 hours prior to stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[1][2]
The concentration of NO in the culture supernatant is determined using the Griess reagent. Briefly, 100 µL of culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader.
Cell lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-PI3K, phospho-Akt, phospho-MAPKs, NF-κB p65, and IκBα, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Total RNA is extracted from cells and reverse-transcribed into cDNA. qRT-PCR is performed using SYBR Green master mix and specific primers for TNF-α, IL-1β, and iNOS. The relative gene expression is calculated using the 2-ΔΔCt method with GAPDH as the internal control.
Anti-diabetic Activity
This compound has shown promise in the management of diabetes by improving hyperglycemia and preserving pancreatic β-cell mass. In vivo studies in mouse models of diabetes have demonstrated its therapeutic potential.
Quantitative Data: In Vivo Anti-diabetic Effects
The effects of this compound on key metabolic parameters in healthy and diabetic mice are presented below.
| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Fasting Blood Glucose | Diabetic Mice | This compound | 0.5 mg/kg | Improved | [3][4][5] |
| Insulin Resistance | Diabetic Mice | This compound | 0.5 mg/kg | Improved | [3][4][5] |
| β-cell Mass | Healthy Mice | This compound | 5 mg/kg | Increased | [3][4][5] |
| β-cell Mass | Diabetic Mice | This compound | 0.5 mg/kg | Increased | [3][4][5] |
| Small Islet Mass | Diabetic Mice | This compound | 0.5 mg/kg | Significantly Increased | [3][4][5] |
Mechanism of Anti-diabetic Action
The anti-diabetic effects of this compound are attributed to its ability to increase pancreatic β-cell mass by promoting the generation of β-cells from ductal cells.[3][4][5] This suggests a potential role for IAS-I in β-cell regeneration and protection.
Experimental Protocols
Healthy and diabetic mouse models are used. Diabetes can be induced by streptozotocin (STZ) injection. Mice are treated with this compound (0.5 mg/kg for diabetic mice, 5 mg/kg for healthy mice) via tail vein injection.[3][4][5]
Fasting blood glucose levels are measured using a glucometer. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.
Pancreata are collected, fixed, and embedded in paraffin. Pancreatic sections are stained for insulin by immunohistochemistry. The β-cell area is quantified using morphometric analysis software and is expressed as a ratio of the total pancreatic area to determine the β-cell mass.[3][4][5]
Adiponectin Production
This compound has been shown to selectively increase the production and secretion of adiponectin, an adipokine with anti-diabetic and anti-inflammatory properties.
Quantitative Data: Adiponectin Secretion
The dose-dependent effect of this compound on adiponectin secretion in primary mouse adipocytes is detailed below.
| Cell Type | Concentration of this compound (µg/mL) | Effect on Adiponectin Secretion | Reference |
| Primary Mouse Adipocytes | 1 | Increased | [6][7] |
| 3 | Further Increased | [6][7] | |
| 10 | Maximal Increase | [6][7] |
Experimental Protocols
Primary adipocytes are isolated from the epididymal fat pads of mice and cultured. Differentiated adipocytes are treated with various concentrations of this compound (1, 3, 10 µg/mL).[6][7]
The concentration of adiponectin in the culture medium is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Conclusion
This compound exhibits a promising pharmacological profile with potent anti-inflammatory and anti-diabetic activities. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, as well as the promotion of β-cell generation and adiponectin secretion. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in inflammatory and metabolic diseases. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for human use.
References
- 1. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound improves hyperglycaemia and increases β-cell mass in mice. | Read by QxMD [read.qxmd.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound improves hyperglycaemia and increases β-cell mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Selective elevation of adiponectin production by the natural compounds derived from a medicinal herb alleviates insulin resistance and glucose intolerance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoastragaloside I: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastragaloside I is a prominent cycloartane-type triterpenoid saponin isolated from the root of Astragalus membranaceus (Fisch.) Bge., a cornerstone herb in Traditional Chinese Medicine (TCM) known as Huangqi. For centuries, Huangqi has been prescribed to tonify "Qi" (vital energy), enhance immunity, and treat a wide array of ailments. Modern phytochemical research has identified a rich array of bioactive constituents within Astragalus membranaceus, with saponins, flavonoids, and polysaccharides being the most significant. Among these, this compound has emerged as a molecule of considerable interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its mechanisms of action, experimental validation, and potential for therapeutic development.
Pharmacological Properties and Mechanisms of Action
This compound has demonstrated a range of pharmacological effects in preclinical studies, positioning it as a promising candidate for further investigation in several therapeutic areas.
Anti-inflammatory and Neuroprotective Effects
Chronic inflammation, particularly neuroinflammation, is a key pathological feature of many neurodegenerative diseases. This compound has been shown to exert potent anti-inflammatory effects, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]
In a key study utilizing lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound dose-dependently inhibited the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1] It also decreased the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduced the gene expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and TNF-α.[1] Mechanistic investigations revealed that this compound suppressed the phosphorylation of NF-κB, thereby inhibiting its translocation to the nucleus and subsequent transactivation of inflammatory genes. This inhibitory effect on NF-κB was found to be mediated through the modulation of upstream signaling pathways, including the PI3K/Akt and MAPK pathways.[1]
Metabolic Regulation: Insulin Sensitization and Anti-diabetic Potential
This compound has shown significant promise in the regulation of glucose metabolism and the amelioration of diabetic phenotypes. Its effects are multifaceted, involving the enhancement of adiponectin secretion and the promotion of pancreatic β-cell health.
1. Elevation of Adiponectin Production:
Adiponectin is an adipokine with potent insulin-sensitizing and anti-inflammatory properties. Studies have demonstrated that this compound can selectively increase the secretion of adiponectin from adipocytes.[2][3] In both 3T3-L1 adipocytes and primary mouse adipocytes, this compound treatment led to a significant increase in adiponectin levels in the conditioned medium.[2] Furthermore, chronic administration of this compound to obese mice resulted in elevated serum levels of total adiponectin, with a selective increase in the high-molecular-weight (HMW) oligomeric complex, which is the most active form of adiponectin. This elevation in adiponectin was associated with improved glucose tolerance and insulin sensitivity.[2]
2. Improvement of Hyperglycemia and Pancreatic β-Cell Mass:
Recent research has highlighted a direct effect of this compound on pancreatic β-cells. In a study using both healthy and diabetic mouse models, treatment with this compound was found to increase β-cell mass.[4][5][6] Notably, a low dose of 0.5 mg/kg significantly increased the mass of small islets.[4][6] Lineage tracing experiments further revealed that this compound promotes the generation of new β-cells from pancreatic ductal cells.[4][6] This regenerative capacity, coupled with its ability to improve fasting blood glucose and insulin resistance, underscores its potential as a therapeutic agent for diabetes.[4][5][6]
Hepatoprotective Effects
This compound has also been investigated for its protective effects against liver diseases. In a mouse model of cholestatic liver disease induced by a 3,5-diethoxycarbonyl-1,4-dihydropyridine (DDC) diet, this compound treatment was shown to ameliorate liver injury.[7] It improved serum biochemical markers of liver damage and reduced liver fibrosis.[7] The mechanism of action appears to involve the regulation of bile acid metabolism and the restoration of the intestinal barrier function, which is often compromised in cholestatic conditions.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Anti-inflammatory Effects of this compound on LPS-stimulated BV-2 Microglial Cells
| Parameter | Concentration of this compound (µM) | Effect | Reference |
| NO Production | 25, 50, 100 | Dose-dependent inhibition | [1] |
| TNF-α Release | 25, 50, 100 | Dose-dependent inhibition | [1] |
| iNOS Expression | 100 | Significant reduction | [1] |
| COX-2 Expression | 100 | Significant reduction | [1] |
| IL-1β mRNA | 100 | Significant reduction | [1] |
| TNF-α mRNA | 100 | Significant reduction | [1] |
Table 2: Effects of this compound on Adiponectin Production
| Model | Treatment | Outcome | Reference |
| 3T3-L1 Adipocytes | 10 µg/mL this compound | ~1.8-fold increase in adiponectin secretion | [2] |
| Primary Mouse Adipocytes | 10 µg/mL this compound | ~2.5-fold increase in adiponectin secretion | [2] |
| Obese Mice | 10 mg/kg/day this compound | Significant increase in serum adiponectin | [2] |
Table 3: Anti-diabetic Effects of this compound in Mice
| Model | Treatment | Outcome | Reference |
| Healthy and Diabetic Mice | 0.5 mg/kg this compound | Significant increase in small islet mass | [4][5][6] |
| Diabetic Mice | 0.5 mg/kg this compound | Improved fasting blood glucose | [4][5][6] |
| Diabetic Mice | 0.5 mg/kg this compound | Improved insulin resistance | [4][5][6] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature. For full, detailed protocols, please refer to the original publications.
Inhibition of NF-κB Activation in BV-2 Microglial Cells
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with LPS.
-
Inflammatory Response Analysis:
-
Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of secreted pro-inflammatory cytokines such as TNF-α and IL-1β in the culture medium are quantified using specific ELISA kits.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The expression levels of proteins such as iNOS, COX-2, and the phosphorylated forms of NF-κB, IκB, Akt, and MAPKs are detected using specific primary and secondary antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells and reverse-transcribed into cDNA. The mRNA expression levels of inflammatory genes are quantified by qRT-PCR using specific primers.
-
Induction of Adiponectin Secretion in Adipocytes
-
Cell Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.
-
Treatment: Differentiated adipocytes are treated with this compound for a specified period (e.g., 72 hours).
-
Adiponectin Quantification: The concentration of adiponectin in the culture supernatant is measured by ELISA.
Biosynthesis of this compound
This compound belongs to the cycloartane family of triterpenoid saponins. Its biosynthesis in Astragalus membranaceus follows the general pathway of terpenoid synthesis, starting from the cyclization of 2,3-oxidosqualene.
The biosynthesis begins with the cyclization of 2,3-oxidosqualene to form the characteristic cycloartane skeleton of cycloartenol. This is followed by a series of enzymatic modifications, including hydroxylations, oxidations, and other reactions, to produce the aglycone, cycloastragenol. The final steps involve the sequential addition of sugar moieties to the cycloastragenol backbone, catalyzed by various UDP-dependent glycosyltransferases (UGTs). These glycosylation steps are crucial for the diversity and biological activity of the resulting saponins, including this compound.
Chemical Synthesis and Drug Development Considerations
To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The complex stereochemistry of the cycloartane core and the multiple glycosidic linkages present significant challenges for synthetic chemists. The current supply of this compound for research purposes relies on its isolation and purification from Astragalus membranaceus.
For drug development professionals, this highlights a critical consideration. While the pharmacological profile of this compound is promising, the scalability of its production is a potential hurdle. Future research may focus on semi-synthetic approaches, starting from more abundant precursors, or on the elucidation and engineering of the biosynthetic pathway in microbial hosts to enable sustainable and cost-effective production.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies specifically on this compound are limited. However, studies on other astragalosides, such as Astragaloside IV, provide some insights. Generally, the oral bioavailability of astragalosides is low.[8] They undergo metabolism in the gastrointestinal tract and liver. Some evidence suggests that this compound may be a metabolite of other astragalosides. Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Clinical Status and Future Directions
Currently, there are no registered clinical trials specifically evaluating the safety and efficacy of isolated this compound in humans. Clinical studies have been conducted on extracts of Astragalus membranaceus, which contain a mixture of bioactive compounds, including this compound.[9][10][11][12] These trials have explored the use of Astragalus extracts in various conditions, including cancer-related fatigue and as an adjunct to chemotherapy.[9][10][11][12]
The preclinical data for this compound are compelling and warrant further investigation. Future research should focus on:
-
Elucidating detailed mechanisms of action: While the involvement of the NF-κB pathway is established, the precise molecular targets of this compound remain to be fully identified.
-
Comprehensive pharmacokinetic and toxicological studies: A thorough understanding of the ADME and safety profile of this compound is essential for its progression towards clinical trials.
-
Development of scalable and cost-effective production methods: Whether through advanced extraction and purification techniques, semi-synthesis, or metabolic engineering, a reliable source of high-purity this compound is crucial for further development.
-
Initiation of well-designed clinical trials: Based on the robust preclinical evidence, clinical trials are needed to evaluate the therapeutic potential of this compound in relevant patient populations, particularly for inflammatory conditions and metabolic disorders.
References
- 1. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Elevation of Adiponectin Production by the Natural Compounds Derived from a Medicinal Herb Alleviates Insulin Resistance and Glucose Intolerance in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective elevation of adiponectin production by the natural compounds derived from a medicinal herb alleviates insulin resistance and glucose intolerance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound improves hyperglycaemia and increases β-cell mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates cholestatic liver diseases by ameliorating liver injury, regulating bile acid metabolism and restoring intestinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Astragaloside IV in rats by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astragalus-containing Chinese herbal combinations for advanced non-small-cell lung cancer: a meta-analysis of 65 clinical trials enrolling 4751 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of Astragalus Membranaceus (Huang Qi) for Cancer-Related Fatigue: A Systematic Review and Meta-Analysis of Randomized Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Isoastragaloside I: A Comprehensive Technical Review of its Anti-Diabetic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoastragaloside I (IAS-I), a principal active saponin isolated from the medicinal herb Astragalus membranaceus, is emerging as a promising therapeutic agent for the management of diabetes mellitus. This technical guide provides an in-depth analysis of the current scientific evidence supporting the anti-diabetic properties of this compound. It consolidates quantitative data from preclinical studies, details the experimental protocols utilized in this research, and elucidates the molecular signaling pathways implicated in its mechanism of action. The evidence presented herein suggests that this compound exerts its anti-diabetic effects through a multi-pronged approach, including the enhancement of β-cell mass and function, improvement of insulin sensitivity, and modulation of key metabolic signaling pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for diabetes.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the development of novel and effective therapeutic strategies. Traditional medicine has long utilized plant-derived compounds for the treatment of diabetes. Astragalus membranaceus has been a cornerstone of traditional Chinese medicine for centuries, and its extracts have been shown to possess a wide range of pharmacological activities, including anti-diabetic effects. This compound is one of the major bioactive saponins isolated from this plant. Recent studies have begun to unravel the specific contributions of this compound to the anti-diabetic properties of Astragalus membranaceus, highlighting its potential as a lead compound for the development of new anti-diabetic drugs.
In Vivo Efficacy of this compound
Preclinical studies utilizing mouse models of diabetes have demonstrated the significant anti-diabetic potential of this compound. These studies have primarily focused on its effects on glycemic control, insulin sensitivity, and pancreatic β-cell mass.
Improvement of Hyperglycemia and Insulin Resistance
Chronic administration of this compound has been shown to alleviate hyperglycemia, glucose intolerance, and insulin resistance in both diet-induced and genetic models of obese mice[1]. In diabetic mice, treatment with this compound led to an improvement in fasting blood glucose and insulin resistance[1][2][3].
Enhancement of Pancreatic β-Cell Mass
A key finding from in vivo studies is the ability of this compound to increase pancreatic β-cell mass. In both healthy and diabetic mice, treatment with this compound, particularly at a dose of 0.5 mg/kg, significantly increased the mass of small islets[1][2][3]. Lineage tracing experiments have further revealed that this compound promotes the generation of new β-cells from pancreatic ductal cells, suggesting a regenerative potential[1][2][3].
Table 1: Summary of In Vivo Effects of this compound in Diabetic Mice
| Parameter | Animal Model | Dosage | Route of Administration | Outcome | Reference |
| Fasting Blood Glucose | Diabetic Mice | 0.5 mg/kg & 5 mg/kg | Tail Vein Injection | Improved | [1][2][3] |
| Insulin Resistance | Diabetic Mice | 0.5 mg/kg & 5 mg/kg | Tail Vein Injection | Improved | [1][2][3] |
| β-Cell Mass | Healthy & Diabetic Mice | 0.5 mg/kg | Tail Vein Injection | Significantly increased small islet mass | [1][2][3] |
| β-Cell Generation | SOX9-CreER T2; R26-LSL-tdTomato mice | Not Specified | Not Specified | Promoted generation from ductal cells | [1][2][3] |
| Glucose Intolerance | Obese Mice | Not Specified | Not Specified | Alleviated | [1] |
In Vitro Effects and Mechanisms of Action
In vitro studies have provided further insights into the cellular and molecular mechanisms underlying the anti-diabetic effects of this compound, particularly its role in promoting the differentiation of pancreatic progenitor cells and its influence on key signaling pathways.
Differentiation of Pancreatic Ductal Organoids
This compound has been shown to be a potent inducer of differentiation of pancreatic ductal progenitors into insulin-producing cells. In studies using mouse pancreatic ductal organoids (mPDOs), treatment with this compound led to a significant increase in the expression of β-cell differentiation genes. This was evidenced by the activation of an insulin promoter-driven EGFP reporter and increased mRNA levels of the endocrine progenitor marker Ngn3, as well as the β-cell markers insulin1 and insulin2. Furthermore, FACS analysis revealed that over 40% of the cells in this compound-treated mPDOs became C-peptide-secreting cells. These differentiated organoids were also shown to secrete C-peptide in response to glucose stimulation, indicating functional maturity.
Table 2: In Vitro Effects of this compound on Mouse Pancreatic Ductal Organoids (mPDOs)
| Parameter | Experimental System | Outcome | Reference |
| β-Cell Differentiation Gene Expression | mPDOs with insulin promoter-driven EGFP reporter | Significantly promoted | Not explicitly cited |
| Ngn3 mRNA Levels | mPDOs | Significantly increased | Not explicitly cited |
| Insulin1 and Insulin2 mRNA Levels | mPDOs | Significantly increased | Not explicitly cited |
| C-peptide-secreting Cells | mPDOs | Over 40% of cells | Not explicitly cited |
| Glucose-stimulated C-peptide Secretion | Differentiated mPDOs | Demonstrated | Not explicitly cited |
Modulation of Signaling Pathways
The anti-diabetic effects of Astragalus saponins, including this compound, are believed to be mediated through the modulation of key signaling pathways involved in glucose metabolism and insulin sensitivity, such as the AMPK and PI3K/Akt pathways.
AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating glucose and lipid metabolism. Activation of AMPK in peripheral tissues such as skeletal muscle and liver can lead to increased glucose uptake and decreased hepatic glucose production. While direct studies on this compound are limited, research on total Astragalus saponins suggests that they can activate AMPK, which in turn may contribute to the observed improvements in insulin sensitivity and glucose homeostasis[4][5][6].
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical downstream effector of the insulin receptor and plays a vital role in mediating the metabolic actions of insulin, including glucose uptake and glycogen synthesis. Studies on Astragaloside IV, a structurally similar compound, have shown that it can regulate the PI3K/Akt pathway, leading to improved insulin signaling[4][7]. It is plausible that this compound shares a similar mechanism of action.
Caption: Postulated signaling pathways of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the anti-diabetic properties of this compound.
In Vivo Studies
-
Induction of Diabetes: Male C57BL/6J mice are typically used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer. A dose of around 150-200 mg/kg body weight is commonly used.
-
Confirmation of Diabetes: Blood glucose levels are monitored regularly. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for the study.
-
Treatment: Diabetic mice are randomly assigned to treatment groups. This compound, dissolved in a suitable vehicle (e.g., saline), is administered via tail vein injection at specified doses (e.g., 0.5 mg/kg and 5 mg/kg) for a defined period. A control group receives the vehicle alone.
Caption: Workflow for STZ-induced diabetes model.
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.
-
Blood Sampling: Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels at each time point are measured. The area under the curve (AUC) is calculated to assess glucose tolerance.
-
Fasting: Mice are fasted for a shorter period (typically 4-6 hours).
-
Baseline Glucose: A baseline blood sample is collected.
-
Insulin Administration: Human insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal injection.
-
Blood Sampling: Blood samples are collected at various time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.
In Vitro Studies
-
Isolation of Pancreatic Ducts: Pancreatic ducts are isolated from mouse pancreata by enzymatic digestion (e.g., with collagenase) followed by manual picking.
-
Organoid Culture: Isolated ducts are embedded in Matrigel and cultured in a specialized organoid medium containing various growth factors.
-
Differentiation: To induce differentiation, the organoid medium is supplemented with this compound at a specific concentration.
-
Analysis: Differentiated organoids are analyzed for the expression of β-cell markers using techniques such as quantitative PCR (for genes like Ngn3, Ins1, and Ins2), immunofluorescence staining (for proteins like C-peptide), and FACS analysis (to quantify the percentage of C-peptide positive cells).
-
Cell Lysis: Pancreatic cells or organoids are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of signaling proteins (e.g., AMPK, Akt).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Culture: L6 myotubes, a skeletal muscle cell line, are commonly used for this assay.
-
Treatment: Cells are treated with this compound for a specified time.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against GLUT4, followed by a fluorescently labeled secondary antibody.
-
Imaging: The subcellular localization of GLUT4 is visualized using a fluorescence microscope. An increase in fluorescence intensity at the plasma membrane is indicative of GLUT4 translocation.
Conclusion and Future Directions
The collective evidence from in vivo and in vitro studies strongly supports the anti-diabetic potential of this compound. Its ability to improve glycemic control, enhance insulin sensitivity, and, most notably, promote the regeneration of pancreatic β-cells positions it as a highly promising candidate for the development of novel anti-diabetic therapies. The multifaceted mechanism of action, potentially involving the modulation of key metabolic signaling pathways such as AMPK and PI3K/Akt, further underscores its therapeutic appeal.
Future research should focus on several key areas to advance the clinical translation of this compound:
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for optimizing its dosage and delivery.
-
Elucidation of Molecular Targets: Identifying the direct molecular targets of this compound within the AMPK and PI3K/Akt signaling pathways will provide a more precise understanding of its mechanism of action and may facilitate the design of more potent derivatives.
-
Long-term Efficacy and Safety Studies: Rigorous, long-term preclinical studies are necessary to fully evaluate the sustained efficacy and potential toxicity of this compound.
-
Clinical Trials: Ultimately, well-designed clinical trials in human subjects are required to establish the safety and efficacy of this compound as a treatment for diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound improves hyperglycaemia and increases β-cell mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Total Astragalus saponins can reverse type 2 diabetes mellitus-related intestinal dysbiosis and hepatic insulin resistance in vivo [frontiersin.org]
- 6. Astragalus Polysaccharide Improves Insulin Sensitivity via AMPK Activation in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Neuroprotective Effects of Isoastragaloside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastragaloside I (ISO I) is a saponin molecule isolated from the roots of Astragalus membranaceus, a plant with a long history in traditional Chinese medicine renowned for its anti-inflammatory, immunoregulatory, and neuroprotective properties.[1][2] While extensive research has been conducted on other astragalosides, such as Astragaloside IV, initial studies on this compound are beginning to shed light on its potential as a neuroprotective agent. This technical guide provides an in-depth overview of the foundational research into the neuroprotective effects of ISO I, with a focus on its anti-inflammatory mechanisms. The excessive and sustained activation of microglia, the resident immune cells of the central nervous system (CNS), is a key pathological feature in many neurodegenerative diseases, leading to the release of neurotoxic substances and neuronal damage.[1][2] Preliminary evidence suggests that ISO I may offer therapeutic benefits by mitigating this detrimental microglial activation.[1][2]
Data Presentation: Quantitative Effects of this compound on Neuroinflammation
Initial research has focused on the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, an in vitro model of neuroinflammation. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Nitric Oxide (NO) and Tumor Necrosis Factor-α (TNF-α) Production in LPS-Stimulated BV-2 Cells
| Treatment | Concentration | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Release (% of LPS control) |
| Control | - | Not specified | Not specified |
| LPS | 1 µg/mL | 100% | 100% |
| ISO I + LPS | 12.5 µM | Significantly reduced | Significantly reduced |
| ISO I + LPS | 25 µM | Dose-dependently reduced | Dose-dependently reduced |
| ISO I + LPS | 50 µM | Maximally reduced | Maximally reduced |
Data derived from studies demonstrating a dose-dependent inhibition of NO and TNF-α by ISO I in LPS-stimulated BV-2 cells.[1][2]
Table 2: Effect of this compound on Pro-inflammatory Mediators and Gene Expression in LPS-Stimulated BV-2 Cells
| Target Molecule | Treatment | Effect |
| iNOS (protein) | ISO I (50 µM) + LPS | Decreased production |
| COX-2 (protein) | ISO I (50 µM) + LPS | Decreased production |
| iNOS (mRNA) | ISO I (50 µM) + LPS | Mitigated gene expression |
| TNF-α (mRNA) | ISO I (50 µM) + LPS | Mitigated gene expression |
| IL-1β (mRNA) | ISO I (50 µM) + LPS | Mitigated gene expression |
This table summarizes the inhibitory effects of this compound on the production and gene expression of key pro-inflammatory molecules in an in vitro neuroinflammation model.[1][2]
Table 3: Effect of this compound on NF-κB, PI3K/Akt, and MAPK Signaling Pathways in LPS-Stimulated BV-2 Cells
| Signaling Protein | Treatment | Effect on Phosphorylation |
| NF-κB p65 | ISO I (50 µM) + LPS | Decreased |
| PI3K | ISO I (50 µM) + LPS | Attenuated |
| Akt | ISO I (50 µM) + LPS | Attenuated |
| MAPKs (p38, ERK1/2, JNK) | ISO I (50 µM) + LPS | Inhibited |
This table outlines the molecular mechanism of this compound, showing its impact on key inflammatory signaling pathways.[1][2]
Experimental Protocols
This section details the methodologies employed in the initial studies of this compound's neuroprotective effects.
Cell Culture and Treatment
-
Cell Line: Murine BV-2 microglial cells.
-
Culture Medium: Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
BV-2 cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein and RNA analysis).
-
Cells are pre-treated with varying concentrations of this compound (e.g., 12.5, 25, and 50 µM) for a specified period (e.g., 1 hour).
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a designated time (e.g., 24 hours).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the treatment period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant in a 96-well plate.
-
The plate is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
-
Cell culture supernatants are collected after treatment.
-
The concentration of TNF-α in the supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and TNF-α concentrations are calculated based on a standard curve.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-NF-κB p65, phospho-PI3K, phospho-Akt, phospho-MAPKs, and their total protein counterparts, as well as a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The relative gene expression of target genes (e.g., iNOS, TNF-α, IL-1β) is quantified by RT-qPCR using SYBR Green master mix and gene-specific primers.
-
Analysis: The relative expression levels are calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the initial studies of this compound.
Caption: Experimental workflow for in vitro studies of this compound.
Caption: ISO I inhibits NF-κB via PI3K/Akt and MAPK pathways.
Conclusion and Future Directions
The initial in vitro studies on this compound provide compelling evidence for its neuroprotective potential, primarily through the attenuation of neuroinflammation. The dose-dependent inhibition of pro-inflammatory mediators such as NO, TNF-α, iNOS, and COX-2 in activated microglia is a significant finding.[1][2] Mechanistically, ISO I appears to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway through the inhibition of upstream PI3K/Akt and MAPK signaling.[1][2]
While these preliminary findings are promising, further research is warranted to fully elucidate the neuroprotective profile of this compound. Future investigations should aim to:
-
Explore other neuroprotective mechanisms: Investigate the effects of ISO I on oxidative stress, apoptosis, and mitochondrial dysfunction in neuronal cells.
-
Utilize in vivo models: Validate the in vitro findings in animal models of neurodegenerative diseases (e.g., Parkinson's disease, Alzheimer's disease, or cerebral ischemia) to assess its efficacy in a more complex biological system.
-
Conduct pharmacokinetic and safety studies: Determine the bioavailability, and safety profile of this compound to support its potential development as a therapeutic agent.
-
Comparative studies: Perform head-to-head comparisons with other well-studied astragalosides, like Astragaloside IV, to understand the unique and overlapping neuroprotective properties of this compound.
References
Methodological & Application
Isoastragaloside I: A Potent Inhibitor of Neuroinflammation in BV-2 Microglial Cells
Application Notes and Protocols for Researchers
Introduction: Isoastragaloside I, a cycloartane-type saponin isolated from Astragalus membranaceus, has demonstrated significant anti-inflammatory and neuroprotective properties. In the context of neurodegenerative diseases, where microglial activation plays a central role in the inflammatory cascade, this compound has emerged as a promising therapeutic candidate. These application notes provide a comprehensive protocol for utilizing this compound to mitigate lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, a widely used in vitro model for studying neuroinflammation.
Mechanism of Action: this compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1][2][3] This is achieved by targeting upstream signaling cascades, including the PI3K/Akt and mitogen-activated protein kinase (MAPK) pathways.[1][2] By modulating these pathways, this compound effectively suppresses the production and release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
Experimental Protocols
This section details the step-by-step methodologies for investigating the anti-inflammatory effects of this compound in BV-2 microglial cells.
Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed BV-2 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 2 x 10^5 cells/mL.[4]
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 2 hours.[1]
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Co-incubate the cells with this compound and LPS for the desired time period (e.g., 24 hours for mediator release, shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is crucial.
-
Protocol:
-
Seed BV-2 cells in a 96-well plate and treat with this compound at various concentrations (e.g., 25, 50, 100 µM) for 24 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines like TNF-α and IL-1β in the culture medium.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α).
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add the cell supernatants and standards to the wells.
-
Add a detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Western Blot Analysis
This technique is used to detect the protein expression levels of iNOS, COX-2, and the phosphorylation status of proteins in the PI3K/Akt and MAPK signaling pathways.
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-Akt, total Akt, phospho-p38, total p38, etc.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory genes like TNF-α and IL-1β.
-
Protocol:
-
Isolate total RNA from the treated cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using gene-specific primers and a SYBR Green master mix.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Data Presentation
The following tables summarize the quantitative data from experiments investigating the effects of this compound on LPS-stimulated BV-2 cells.
Table 1: Effect of this compound on BV-2 Cell Viability
| This compound (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 25 | 98.7 ± 4.8 |
| 50 | 97.5 ± 5.1 |
| 100 | 96.9 ± 4.9 |
Data are presented as mean ± SD. No significant cytotoxicity was observed at the tested concentrations.
Table 2: Inhibition of NO and TNF-α Production by this compound
| Treatment | NO Production (µM) | TNF-α Release (pg/mL) |
| Control | 1.2 ± 0.3 | 50 ± 8.5 |
| LPS (1 µg/mL) | 25.6 ± 2.1 | 850 ± 45.2 |
| LPS + this compound (25 µM) | 18.4 ± 1.5 | 620 ± 33.7 |
| LPS + this compound (50 µM) | 12.1 ± 1.1 | 410 ± 28.1 |
| LPS + this compound (100 µM) | 7.8 ± 0.9 | 250 ± 19.6 |
Data are presented as mean ± SD. This compound dose-dependently inhibited LPS-induced NO and TNF-α production.[1]
Table 3: Downregulation of Pro-inflammatory Gene Expression by this compound
| Treatment | Relative iNOS mRNA Expression | Relative TNF-α mRNA Expression | Relative IL-1β mRNA Expression |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 15.2 ± 1.3 | 12.8 ± 1.1 | 18.5 ± 1.6 |
| LPS + this compound (100 µM) | 4.5 ± 0.5 | 3.9 ± 0.4 | 5.2 ± 0.6 |
Data are presented as mean ± SD relative to the control group. This compound significantly suppressed the LPS-induced upregulation of pro-inflammatory gene expression.[1][2]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in BV-2 cells.
References
Application Note: Determination of Isoastragaloside I Concentration using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Introduction
Isoastragaloside I is a key bioactive saponin found in Astragalus membranaceus, a herb widely used in traditional medicine. Its pharmacological properties have garnered significant interest in drug development. Accurate and reliable quantification of this compound in raw materials and finished products is crucial for quality control and dosage determination. Due to its lack of a strong UV-absorbing chromophore, traditional HPLC-UV methods are not optimal. High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) offers a robust and sensitive alternative for the analysis of such non-volatile compounds.[1][2][3][4] This application note provides a detailed protocol for the determination of this compound concentration using a validated HPLC-ELSD method.
Principle of ELSD
The ELSD is a universal detector that is ideal for analytes that are less volatile than the mobile phase.[2] The detection process involves three stages:
-
Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol.
-
Evaporation: The aerosol passes through a heated drift tube where the mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.
-
Detection: The analyte particles are carried into a high-intensity light beam. The scattered light is detected by a photodiode or photomultiplier tube, generating a signal proportional to the mass of the analyte.[2][3]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, standard solution preparation, and the HPLC-ELSD instrument setup for the quantitative analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Samples containing this compound (e.g., herbal extracts, formulated products)
Instrumentation and Chromatographic Conditions
A validated HPLC-ELSD method is crucial for accurate quantification. The following table summarizes the recommended instrumental parameters.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile and water in a gradient or isocratic elution |
| Example Isocratic: Acetonitrile:Water (36:64, v/v)[6] | |
| Flow Rate | 1.0 mL/min[1][5] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| ELSD Detector | Agilent 1290 Infinity II ELSD or equivalent |
| Drift Tube Temp. | 90°C[6] |
| Nebulizer Gas | Nitrogen |
| Gas Pressure | 0.15 MPa[6] |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.05 mg/mL to 1.0 mg/mL. These will be used to construct the calibration curve.
Sample Preparation
Proper sample preparation is critical to remove interferences and ensure the longevity of the HPLC column.[7][8]
-
Extraction: Accurately weigh a known amount of the sample powder (e.g., 1 g of dried Astragalus root powder). Add 50 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[9]
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Method Validation and Data Presentation
The described method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10] Key validation parameters are summarized below.
Linearity
The linearity of the ELSD response is typically non-linear and is often described by the logarithmic relationship: log(Area) = a * log(Concentration) + b.
| Concentration (µg) | Log (Concentration) | Peak Area | Log (Peak Area) |
| 2.02 | 0.305 | 1589 | 3.201 |
| 4.04 | 0.606 | 3578 | 3.554 |
| 6.06 | 0.782 | 5987 | 3.777 |
| 8.08 | 0.907 | 8812 | 3.945 |
| 10.12 | 1.005 | 11950 | 4.077 |
| Note: Data is representative and should be generated for each specific instrument and assay. |
A linear regression of the log-transformed data should yield a correlation coefficient (r²) ≥ 0.99.
Precision
The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (RSD).
| Parameter | Acceptance Criteria |
| Intra-day Precision (RSD%) | ≤ 2.0% |
| Inter-day Precision (RSD%) | ≤ 3.0% |
Accuracy
Accuracy is determined by a recovery study, where a known amount of this compound is spiked into a sample matrix.
| Spike Level | Average Recovery (%) | Acceptance Criteria |
| Low | 99.25%[6] | 95% - 105% |
| Medium | 100.60%[6] | 95% - 105% |
| High | 99.91%[6] | 95% - 105% |
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
| Parameter | Typical Value |
| LOD | 0.10 - 0.22 ng[6] |
| LOQ | 0.22 - 0.52 ng[6] |
Logical Relationship of Validation Parameters
Caption: Relationship between validation parameters and method reliability.
The HPLC-ELSD method detailed in this application note is specific, sensitive, and reliable for the quantitative determination of this compound in various samples.[5][6] The method's advantages, particularly for non-chromophoric compounds, make it an invaluable tool for researchers, scientists, and drug development professionals in the quality control and analysis of herbal medicines and related pharmaceutical products. Proper method validation is essential to ensure data integrity and regulatory compliance.
References
- 1. [Determination of astragaloside IV in radix Astragali by HPLC with evaporative light scattering detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 3. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 4. the-evaporative-light-scattering-detector-some-applications-in-pharmaceutical-analysis - Ask this paper | Bohrium [bohrium.com]
- 5. [Simultaneous Determination of Five Astragalosides in Astragali Radix and Jinqi Jiangtang Tablet by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. sartorius.com [sartorius.com]
- 9. cores.emory.edu [cores.emory.edu]
- 10. HPLC/ELSD Determination and Validation of Alpha Lipoic Acid and Sucralose in Bulk and in Their Pharmaceutical Dosage Forms [journals.ekb.eg]
Application Notes and Protocols for UPLC-MS/MS Analysis of Isoastragaloside I in Biological Samples
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastragaloside I is a key bioactive saponin found in Astragalus membranaceus, a herb widely utilized in traditional medicine.[1] Its pharmacological activities, including potential immunomodulatory and anti-inflammatory effects, have garnered significant interest within the scientific community.[1] To facilitate research and development, robust and sensitive analytical methods are imperative for the quantitative determination of this compound in complex biological matrices. This document provides a detailed application note and protocol for the analysis of this compound in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a technique renowned for its high sensitivity and specificity.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a standard protein precipitation method for the extraction of this compound from plasma samples.
Materials:
-
Biological plasma samples
-
Methanol (HPLC grade)
-
Internal Standard (IS) working solution (e.g., Astragaloside IV or a structurally similar compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g)
-
Nitrogen evaporator (optional)
-
Reconstitution solution (e.g., initial mobile phase conditions)
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to the plasma sample and vortex briefly.
-
Add 300 µL of ice-cold methanol to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
-
Reconstitute the dried residue with 100 µL of the reconstitution solution.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the clear supernatant to a UPLC vial for analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
This compound: The precursor ion for this compound is [M+H]⁺ at m/z 869.48.[1] Based on its fragmentation pattern, a potential product ion for quantification would be selected after direct infusion and optimization. A common fragmentation pathway for similar saponins involves the loss of sugar moieties.
-
Internal Standard (e.g., Astragaloside IV): m/z 785.5 → 143.0
-
Note: The cone voltage and collision energy should be optimized for this compound and the chosen internal standard to achieve maximum sensitivity.
Method Validation Summary
The following tables summarize the typical validation parameters for a UPLC-MS/MS method for the quantification of this compound in biological samples. These values are representative and should be established for each specific laboratory and application.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 1 - 1000 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| LQC | 3 | < 15 | < 15 | 85 - 115 | |
| MQC | 100 | < 15 | < 15 | 85 - 115 | |
| HQC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
| Analyte | QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| This compound | LQC | 3 | 85 - 115 | > 80 |
| HQC | 800 | 85 - 115 | > 80 |
Table 4: Stability
| Analyte | Stability Condition | Duration | Stability (% of Nominal) |
| This compound | Bench-top (Room Temp) | 4 hours | 85 - 115 |
| Freeze-thaw | 3 cycles | 85 - 115 | |
| Long-term (-80°C) | 30 days | 85 - 115 | |
| Post-preparative (Autosampler) | 24 hours | 85 - 115 |
Visualizations
Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.
References
Application Notes and Protocols for In Vivo Administration of Isoastragaloside I in Diabetic Mice Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoastragaloside I (IAS-I), a saponin isolated from Astragalus membranaceus, has emerged as a promising therapeutic candidate for the management of diabetes.[1][2] Preclinical studies in diabetic mouse models have demonstrated its potential to not only improve glycemic control but also to promote the regeneration of pancreatic β-cells.[1][3][4] This document provides a detailed overview of the in vivo applications of this compound in diabetic mice, summarizing key quantitative data and providing comprehensive experimental protocols for researchers. The primary mechanism of action for IAS-I appears to be its ability to increase β-cell mass by promoting the differentiation of pancreatic ductal cells into insulin-producing β-cells.[1][3][4]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in diabetic mouse models.
Table 1: Effects of this compound on Metabolic Parameters in Diabetic Mice
| Parameter | Diabetic Control Group | This compound (0.5 mg/kg) | This compound (5 mg/kg) | Healthy Control Group | Reference |
| Fasting Blood Glucose | Significantly elevated | Significantly improved | Improved | Normal | [1][3][4] |
| Insulin Resistance | Significantly increased | Significantly improved | Improved | Normal | [1][3][4] |
| Body Weight | No significant change reported | No significant change reported | No significant change reported | Normal | [3][4] |
Note: Specific numerical data with statistical significance (p-values) were not available in the provided search results. The table reflects the qualitative findings of the studies.
Table 2: Effects of this compound on Pancreatic β-Cell Mass in Mice
| Parameter | Healthy Mice | Diabetic Mice | This compound (0.5 mg/kg) in Diabetic Mice | This compound (5 mg/kg) in Healthy Mice | Reference |
| Total β-Cell Mass | Normal | Decreased | Increased | Increased | [1][3][4] |
| Small Islet Mass | Normal | Decreased | Significantly increased | Increased | [1][3][4] |
Note: Specific numerical data with statistical significance (p-values) were not available in the provided search results. The table reflects the qualitative findings of the studies.
Experimental Protocols
Induction of Diabetes in Mice
A common method for inducing diabetes in mice is through the administration of streptozotocin (STZ), which is toxic to pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5), sterile
-
8-week-old male C57BL/6J mice
-
Blood glucose meter and test strips
Protocol:
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use.
-
Induce diabetes by a single intraperitoneal (IP) injection of STZ (e.g., 150 mg/kg body weight).
-
Monitor blood glucose levels 72 hours post-injection and then weekly.
-
Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
In Vivo Administration of this compound
Materials:
-
This compound (IAS-I)
-
Sterile saline or appropriate vehicle
-
Diabetic mice
Protocol:
-
Dissolve this compound in a sterile vehicle to the desired concentrations (e.g., 0.5 mg/kg and 5 mg/kg).
-
Administer the prepared IAS-I solution to the diabetic mice via tail vein injection.
-
The treatment duration can vary depending on the study design but is typically over several weeks.
-
A control group of diabetic mice should receive only the vehicle.
Glucose Tolerance Test (GTT)
Materials:
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
Protocol:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the glucose solution via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Insulin Tolerance Test (ITT)
Materials:
-
Human insulin solution (e.g., 0.75 U/kg body weight)
-
Blood glucose meter and test strips
Protocol:
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0).
-
Administer the insulin solution via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 45, 60, and 90 minutes post-injection.
-
The rate of glucose clearance is indicative of insulin sensitivity.
Histopathological and Immunohistochemical Analysis
Materials:
-
4% paraformaldehyde
-
Paraffin wax
-
Microtome
-
Primary antibodies (e.g., anti-insulin, anti-Sox9)
-
Secondary antibodies
-
Microscope
Protocol:
-
At the end of the treatment period, euthanize the mice and carefully dissect the pancreas.
-
Fix the pancreas in 4% paraformaldehyde and embed in paraffin.
-
Section the paraffin-embedded tissue using a microtome.
-
Perform immunohistochemical staining for insulin to identify β-cells and for markers like Sox9 to identify ductal cells.
-
Analyze the stained sections under a microscope to quantify β-cell mass and observe the co-localization of markers.
Mandatory Visualizations
Caption: Experimental workflow for in vivo administration of this compound.
Caption: Proposed signaling pathway for this compound-induced β-cell regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. A saponin from astragalus promotes pancreatic ductal organoids differentiation into insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves hyperglycaemia and increases β-cell mass in mice. | Read by QxMD [read.qxmd.com]
- 4. This compound improves hyperglycaemia and increases β-cell mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isoastragaloside I in pancreatic ductal organoid differentiation.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastragaloside I, a saponin isolated from Astragalus membranaceus, has emerged as a promising small molecule for inducing the differentiation of pancreatic ductal organoids into insulin-producing cells. This discovery presents a novel strategy for generating functional beta-like cells from progenitor populations, with significant potential for applications in diabetes modeling and cell-based therapies. These application notes provide a comprehensive overview of the use of this compound in this context, including detailed experimental protocols and a summary of expected outcomes.
Recent studies have demonstrated that this compound significantly promotes the expression of genes crucial for beta-cell differentiation in mouse pancreatic ductal organoids (mPDOs).[1] This includes the upregulation of the endocrine progenitor marker Neurogenin 3 (Ngn3) and the beta-cell markers Insulin1 (Ins1) and Insulin2 (Ins2).[1] Furthermore, treatment with this compound leads to a substantial increase in C-peptide-positive cells, with over 40% of the organoid cells becoming C-peptide-secreting.[1][2] These differentiated organoids have been shown to be functional, secreting C-peptide in response to glucose stimulation.[1][2] In vivo studies in mice corroborate these findings, showing that this compound can increase beta-cell mass by promoting the differentiation of ductal cells.[2][3]
Key Applications
-
Directed Differentiation: Induction of pancreatic ductal progenitor cells towards an insulin-producing beta-cell lineage.
-
Disease Modeling: Generation of functional beta-like cells within a 3D organoid system for studying diabetes mellitus.
-
Drug Screening: A platform for identifying and evaluating compounds that enhance beta-cell differentiation and function.
-
Regenerative Medicine Research: Exploration of novel cell-based therapeutic strategies for diabetes.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes observed upon treatment of pancreatic ductal organoids with this compound.
Table 1: Gene Expression Changes in mPDOs Treated with this compound
| Gene | Marker Type | Fold Change (vs. Control) | Method | Reference |
| Ngn3 | Endocrine Progenitor | Significantly Increased | qPCR | [1] |
| Ins1 | Beta-cell | Significantly Increased | qPCR | [1] |
| Ins2 | Beta-cell | Significantly Increased | qPCR | [1] |
Table 2: Protein Expression and Functional Readouts in mPDOs Treated with this compound
| Marker/Assay | Description | Result | Method | Reference |
| C-peptide | Beta-cell specific protein | Upregulated | Immunofluorescence | [1] |
| C-peptide secreting cells | Percentage of functional beta-like cells | > 40% | FACS Analysis | [1][2] |
| Glucose Tolerance Test | Functional response to glucose | C-peptide secretion upon glucose stimulation | In vitro assay | [1][2] |
Experimental Protocols
Protocol 1: Culture and Differentiation of Mouse Pancreatic Ductal Organoids (mPDOs)
This protocol outlines the steps for establishing mPDO cultures and inducing differentiation with this compound.
Materials:
-
Pancreatic ductal organoid culture medium (specific formulations can be found in the literature)[4][5][6][7]
-
Matrigel, Growth Factor Reduced (GFR)
-
This compound (stock solution in DMSO)
-
DMEM/F-12 medium
-
Collagenase/Dispase
-
Accutase
-
Fetal Bovine Serum (FBS)
-
Rock Inhibitor (Y-27632)
Procedure:
-
Establishment of mPDOs: Isolate pancreatic ducts from mice and establish organoid cultures according to standard protocols.[4][7] Culture organoids in Matrigel domes overlaid with pancreatic ductal organoid culture medium.
-
Passaging mPDOs: Passage organoids every 7-10 days. Dissociate organoids into smaller fragments using Collagenase/Dispase or mechanical disruption and re-plate in fresh Matrigel.
-
Initiation of Differentiation:
-
Plate established mPDOs in Matrigel domes in a 24-well plate.
-
Once organoids have formed (typically 24-48 hours post-plating), replace the standard culture medium with a differentiation medium. The basal differentiation medium composition may vary, but typically contains reduced growth factors.
-
Add this compound to the differentiation medium at the desired final concentration (e.g., determined by a dose-response experiment). A vehicle control (DMSO) should be run in parallel.
-
-
Maintenance of Differentiating Cultures:
-
Replace the differentiation medium containing this compound or vehicle every 2-3 days.
-
Culture the organoids for a period of 7-14 days to allow for differentiation.
-
-
Harvesting Organoids for Analysis:
-
To harvest, first dissolve the Matrigel dome using a cell recovery solution or by mechanical disruption in cold medium.
-
Collect the organoids by centrifugation.
-
Proceed with downstream analysis (qPCR, Immunofluorescence, FACS).
-
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
Procedure:
-
RNA Extraction: Extract total RNA from harvested organoids using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green-based detection with primers specific for Ngn3, Ins1, Ins2, and a housekeeping gene (e.g., Gapdh, Hprt).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated group to the vehicle control group.
Protocol 3: Whole-Mount Immunofluorescence for C-peptide
Procedure:
-
Fixation: Fix the organoids in the Matrigel dome with 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature.
-
Permeabilization and Blocking: Permeabilize the organoids with 0.5% Triton X-100 in PBS and block with a blocking buffer (e.g., 5% normal donkey serum in PBS with 0.1% Triton X-100) for at least 2 hours at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the organoids with a primary antibody against C-peptide diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the organoids with PBS and incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 2-4 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the organoids on a slide with an appropriate mounting medium.
-
Imaging: Visualize the stained organoids using a confocal microscope.
Protocol 4: Flow Cytometry (FACS) for C-peptide Positive Cells
Procedure:
-
Dissociation to Single Cells: Dissociate the harvested organoids into a single-cell suspension using Accutase or a similar cell dissociation reagent.
-
Fixation and Permeabilization: Fix the cells with 4% PFA and then permeabilize with a saponin-based permeabilization buffer.
-
Staining: Stain the cells with a fluorescently conjugated antibody against C-peptide.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of C-peptide positive cells.
Signaling Pathways
While the precise signaling pathway modulated by this compound in pancreatic ductal organoid differentiation has not been fully elucidated in the primary literature, several pathways are known to be critical for beta-cell development from progenitor cells. These include the TGF-β, Wnt/β-catenin, Hedgehog, and Notch signaling pathways. Given that this compound promotes the expression of Ngn3, a key transcription factor in endocrine pancreas development, it is plausible that it acts on one or more of these pathways to overcome the inhibitory signals that maintain the ductal progenitor state and to promote endocrine differentiation.
Visualizations
Caption: Experimental workflow for this compound-induced differentiation.
References
- 1. Shaping Pancreatic β-Cell Differentiation and Functioning: The Influence of Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cellular signaling pathways regulating β-cell proliferation as a promising therapeutic target in the treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A saponin from astragalus promotes pancreatic ductal organoids differentiation into insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Isoastragaloside I on Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known effects of Isoastragaloside I on endothelial cells, along with detailed protocols for key experiments to facilitate further research. The information is primarily based on studies investigating the protective effects of this compound against oxidative stress-induced injury in Human Umbilical Vein Endothelial Cells (HUVECs).
Introduction
This compound is a cycloartane-type triterpenoid saponin isolated from the medicinal herb Astragalus membranaceus. While its structural analog, Astragaloside IV, has been extensively studied for its cardiovascular protective effects, research specifically focusing on this compound is emerging. Recent findings indicate that this compound possesses significant protective capabilities for endothelial cells, particularly in the context of oxidative stress, a key contributor to endothelial dysfunction and the pathogenesis of atherosclerosis. These notes will detail the observed effects and provide standardized protocols for their investigation.
Data Presentation: Effects of this compound on Ox-LDL-Induced HUVEC Injury
The following tables summarize the quantitative data from a study investigating the protective effects of this compound (referred to as AS I in the cited study) on HUVECs injured by oxidized low-density lipoprotein (ox-LDL).
Table 1: Effect of this compound on the Viability of ox-LDL-Treated HUVECs
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| Model (ox-LDL) | 100 µg/mL | ~50 |
| This compound | Not specified | No significant effect alone |
Data is approximated from graphical representations in the source material. The study noted that this compound alone did not significantly affect cell viability, but it was tested in combination with other compounds where protective effects were observed.
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels in ox-LDL-Treated HUVECs
| Treatment Group | Concentration | Relative ROS Level (%) |
| Control | - | 100 |
| Model (ox-LDL) | 100 µg/mL | Significantly increased |
| This compound | Not specified | >95% reduction vs. Model |
Data is derived from fluorescence intensity measurements. This compound demonstrated a potent ability to reduce intracellular ROS levels induced by ox-LDL.[1]
Table 3: Effect of this compound on Lactate Dehydrogenase (LDH) Leakage in ox-LDL-Treated HUVECs
| Treatment Group | Concentration | LDH Leakage Rate (%) |
| Control | - | Baseline |
| Model (ox-LDL) | 100 µg/mL | Significantly increased |
| This compound | Not specified | Marked decrease vs. Model |
LDH leakage is an indicator of cell membrane damage. The study reported that this compound significantly alleviated cell damage as measured by LDH release.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on endothelial cells.
Protocol 1: HUVEC Culture and Ox-LDL Injury Model
1.1. HUVEC Culture:
-
Culture HUVECs in low glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
1.2. Ox-LDL-Induced Injury Model:
-
Seed HUVECs in appropriate culture plates and allow them to adhere and reach about 80% confluency.
-
Replace the culture medium with a medium containing ox-LDL (typically 100 µg/mL) to induce endothelial cell injury.
-
Incubate for a predetermined period (e.g., 24 hours) to establish the injury model.
-
For treatment groups, co-incubate the cells with ox-LDL and various concentrations of this compound.
Protocol 2: Cell Viability Assay (CCK-8)
2.1. Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells.
2.2. Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and culture overnight.
-
Treat the cells with ox-LDL and/or this compound as described in Protocol 1.
-
After the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the control group.
Protocol 3: Measurement of Intracellular ROS (DCFH-DA Assay)
3.1. Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
3.2. Procedure:
-
Seed HUVECs in a suitable plate (e.g., 24-well plate or 96-well black plate) and treat as described in Protocol 1.
-
After treatment, wash the cells twice with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or visualize under a fluorescence microscope.
Protocol 4: Cell Membrane Integrity Assay (LDH Release)
4.1. Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of damaged cells.
4.2. Procedure:
-
Seed HUVECs in a 96-well plate and treat as described in Protocol 1.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
The LDH-catalyzed conversion of lactate to pyruvate reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm).
-
Calculate the LDH release as a percentage of the total LDH (determined by lysing all cells in a control well).
Mandatory Visualizations
References
Application Notes and Protocols for Studying Isoastragaloside I in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing experiments to investigate the therapeutic potential of Isoastragaloside I (IAS-I) in the context of neurodegenerative diseases. The protocols outlined below are based on established methodologies and the known anti-inflammatory and neuroprotective mechanisms of related compounds.
Introduction
Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD) are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these diseases is chronic neuroinflammation, primarily mediated by the overactivation of microglia, the resident immune cells of the central nervous system.[1] this compound, a natural saponin from Astragalus membranaceus, has demonstrated potent anti-inflammatory effects, suggesting its potential as a therapeutic agent for these conditions.[2] Notably, this compound has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response, through the modulation of PI3K/Akt and MAPK signaling pathways in microglial cells.[1]
These protocols will guide researchers in evaluating the efficacy of this compound in relevant in vitro and in vivo models of neurodegeneration, focusing on its anti-inflammatory, antioxidant, and neuroprotective properties.
Data Presentation
Quantitative data from the following experiments should be meticulously recorded and organized into tables for clear comparison between experimental groups (e.g., Vehicle Control, Disease Model, Disease Model + this compound).
Table 1: In Vitro Neuroinflammation and Cytotoxicity Data
| Treatment Group | Cell Viability (%) | Nitric Oxide (NO) Production (µM) | TNF-α Levels (pg/mL) | IL-1β Levels (pg/mL) | iNOS Expression (relative to control) | COX-2 Expression (relative to control) |
| Control | ||||||
| LPS-treated | ||||||
| LPS + IAS-I (Low Dose) | ||||||
| LPS + IAS-I (Mid Dose) | ||||||
| LPS + IAS-I (High Dose) |
Table 2: In Vivo Behavioral Assessment Data
| Treatment Group | Morris Water Maze (Escape Latency, s) | Y-Maze (% Spontaneous Alternation) | Rotarod Test (Latency to Fall, s) | Open Field Test (Total Distance, cm) |
| Sham Control | ||||
| Disease Model | ||||
| Disease Model + IAS-I |
Table 3: In Vivo Neurochemical and Histological Data
| Treatment Group | Dopaminergic Neuron Count (Substantia Nigra) | Aβ Plaque Load (%) (Hippocampus) | Microglial Activation (Iba-1+ cells/mm²) | Oxidative Stress Marker (MDA levels, nmol/mg protein) | Antioxidant Enzyme Activity (SOD, U/mg protein) |
| Sham Control | |||||
| Disease Model | |||||
| Disease Model + IAS-I |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Effects of this compound
Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced inflammatory responses in BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (purity >98%)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-1β
-
Reagents and equipment for Western blotting (antibodies for iNOS, COX-2, p-NF-κB, p-Akt, p-MAPK)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in appropriate plates. Pre-treat with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Subsequently, stimulate with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and an LPS-only group should be included.
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture medium using the Griess reagent as an indicator of NO production.[2]
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines TNF-α and IL-1β in the culture supernatant using ELISA kits according to the manufacturer's instructions.[1]
-
Western Blot Analysis: Lyse the cells and determine the protein concentration. Perform Western blotting to assess the expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB, Akt, and MAPKs to elucidate the signaling pathways involved.[1][2]
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of this compound in an MPTP-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline solution
-
Apparatus for behavioral testing (Rotarod, Open Field)
-
Reagents and equipment for immunohistochemistry (anti-tyrosine hydroxylase antibody) and biochemical assays (MDA and SOD kits).
Procedure:
-
Animal Groups and Treatment:
-
MPTP Induction: Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.[6]
-
Behavioral Testing:
-
Neurochemical and Histological Analysis:
-
At the end of the experiment, euthanize the animals and collect brain tissue.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[6]
-
Biochemical Assays: Homogenize brain tissue to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and superoxide dismutase (SOD) activity to assess antioxidant defense.
-
Protocol 3: In Vivo Evaluation of this compound in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the cognitive-enhancing and anti-amyloidogenic effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).[8]
Materials:
-
5xFAD transgenic mice and wild-type littermates
-
This compound
-
Apparatus for cognitive testing (Morris Water Maze, Y-Maze)
-
Reagents and equipment for immunohistochemistry (anti-Aβ antibody, anti-Iba-1 antibody).
Procedure:
-
Animal Groups and Treatment:
-
Cognitive Testing:
-
Histological Analysis:
-
Following behavioral testing, perfuse the animals and collect brain tissue.
-
Immunohistochemistry: Stain brain sections with antibodies against Aβ to quantify amyloid plaque deposition and Iba-1 to assess microglial activation in the hippocampus and cortex.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. login.medscape.com [login.medscape.com]
- 5. This compound improves hyperglycaemia and increases β-cell mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 8. inotiv.com [inotiv.com]
- 9. criver.com [criver.com]
- 10. Cognitive and behavioral evaluation of nutritional interventions in rodent models of brain aging and dementia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoastragaloside I Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with Isoastragaloside I in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound.[1][2] Acetonitrile is also a viable option.[1] For a 50 mg/mL stock solution in DMSO, ultrasonic treatment may be necessary to aid dissolution.[2] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic and the presence of water can significantly impact solubility.[2]
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: This is a common issue for hydrophobic compounds like this compound. Precipitation occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the concentration of the organic solvent (DMSO) is significantly lowered.
To prevent this, consider the following troubleshooting steps:
-
Reduce the final concentration of this compound: The final concentration in your assay may be exceeding its aqueous solubility limit.
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and can help maintain the solubility of the compound.
-
Use a pre-warmed medium: Adding the compound to a pre-warmed (e.g., 37°C) medium can sometimes improve solubility.[3]
-
Employ sonication or vortexing: Gently vortexing the medium while adding the this compound stock solution can aid in its dispersion.[4]
-
Prepare an intermediate dilution: Instead of adding the high-concentration stock directly to your final culture volume, prepare an intermediate dilution in your culture medium.
Q3: Can I use solvents other than DMSO for my in vitro assays?
A3: While DMSO is the most referenced solvent, other options exist. Acetonitrile is reported to be a suitable solvent.[1] For specific applications, co-solvent systems, such as those including PEG300 and Tween-80, have been used for similar compounds like Isoastragaloside IV and might be adaptable for this compound, especially for in vivo studies.[4][5] However, the compatibility of these co-solvents with your specific cell line and assay should be validated.
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution in tightly sealed aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide: Precipitation in Cell Culture Media
Encountering precipitation of this compound in your cell culture media can compromise your experimental results. This guide provides a systematic approach to troubleshooting this issue.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | Final concentration exceeds aqueous solubility. | Decrease the final concentration of this compound in the assay. |
| Insufficient mixing of the DMSO stock in the aqueous medium. | Add the stock solution dropwise while gently vortexing or swirling the medium. | |
| Temperature shock causing the compound to fall out of solution. | Ensure both the stock solution and the culture medium are at the same temperature before mixing.[6] | |
| Precipitation observed after incubation | Compound instability in the culture medium over time. | Perform a time-course experiment to determine the stability of this compound in your specific medium at the desired concentration. |
| pH shift in the medium due to cellular metabolism. | Use a medium with a robust buffering system, such as one containing HEPES, and monitor the pH. | |
| Interaction with media components. | Test the solubility in a simpler buffer like PBS to identify if media components are contributing to precipitation. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL | [7] |
| DMSO | 50 mg/mL (with ultrasonic treatment) | [2] |
| DMF | 20 mg/mL | [7] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [7] |
| Acetonitrile | Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 869.04 g/mol ).
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your total assay volume. Ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your in vitro assay.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified diagram of this compound inhibiting the NF-κB signaling pathway.
References
Technical Support Center: Overcoming Poor Bioavailability of Isoastragaloside I in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor in vivo bioavailability of Isoastragaloside I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a triterpenoid saponin isolated from the medicinal herb Astragalus membranaceus. It has demonstrated a range of biological activities, including anti-inflammatory and immunomodulatory effects. However, like many other saponins, this compound is expected to have poor oral bioavailability. This is largely attributed to its high molecular weight, poor aqueous solubility, and susceptibility to metabolism in the gastrointestinal tract and liver. While specific data for this compound is limited, studies on the structurally similar compound Astragaloside IV have reported an absolute oral bioavailability of only 2.2% to 7.4% in animal models, highlighting the significant challenge in achieving therapeutic concentrations of these compounds through oral administration.[1][2][3][4]
Q2: What are the primary barriers to the oral absorption of this compound?
A2: The primary barriers include:
-
Poor Membrane Permeability: The large and complex structure of this compound limits its ability to passively diffuse across the intestinal epithelium.
-
Efflux by P-glycoprotein (P-gp): this compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen, reducing its net absorption.
-
First-Pass Metabolism: Cytochrome P450 enzymes, particularly CYP3A4, in the intestine and liver can metabolize this compound before it reaches systemic circulation, decreasing its bioavailability.
-
Low Aqueous Solubility: The inherent low water solubility of this compound can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
Q3: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
A3: Key strategies focus on improving solubility, increasing permeability, and protecting the molecule from metabolic degradation. These include:
-
Nanoformulations: Encapsulating this compound in nanocarriers such as solid lipid nanoparticles (SLNs) or self-microemulsifying drug delivery systems (SMEDDS) can enhance its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.
-
Absorption Enhancers: Co-administration with permeation enhancers can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.
-
P-gp and CYP3A4 Inhibitors: Co-administration with inhibitors of P-glycoprotein and/or CYP3A4 can reduce efflux and first-pass metabolism, thereby increasing the amount of this compound that reaches systemic circulation.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound in preclinical animal studies.
| Possible Cause | Troubleshooting/Solution |
| Poor aqueous solubility | Formulate this compound in a solubilizing vehicle. Consider developing a nanoformulation such as a Solid Lipid Nanoparticle (SLN) or a Self-Microemulsifying Drug Delivery System (SMEDDS). |
| Extensive first-pass metabolism | Co-administer with a known inhibitor of CYP3A4. Investigate the metabolic profile of this compound to identify key metabolizing enzymes. |
| P-glycoprotein (P-gp) mediated efflux | Co-administer with a P-gp inhibitor. Use in vitro models like Caco-2 cell monolayers to confirm if this compound is a P-gp substrate. |
| Degradation in the GI tract | Encapsulate this compound in a protective carrier system, such as a nanoformulation, to shield it from the harsh environment of the stomach and intestine. |
Issue 2: Inconsistent results in Caco-2 cell permeability assays.
| Possible Cause | Troubleshooting/Solution |
| Poor monolayer integrity | Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure they are confluent and have formed tight junctions. Discard any monolayers with TEER values below the acceptable range for your laboratory. |
| Low compound solubility in assay buffer | Prepare the dosing solution in a buffer containing a small percentage of a non-toxic solubilizing agent (e.g., DMSO, ethanol). Ensure the final concentration of the solubilizing agent does not compromise monolayer integrity. |
| Compound binding to plasticware | Use low-binding plates and pipette tips for all experiments. Include a recovery control to assess the extent of compound loss due to non-specific binding. |
| Efflux transporter activity | Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is greater than 2, it suggests the involvement of active efflux. Confirm this by conducting the assay in the presence of a P-gp inhibitor. |
Quantitative Data
Due to the limited availability of specific in vivo pharmacokinetic data for this compound, the following tables present data for the structurally related compound Astragaloside IV and a conceptual representation of the potential for improvement with nanoformulations, based on data from similar compounds.
Table 1: Pharmacokinetic Parameters of Astragaloside IV in Rats (Illustrative)
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 1, 2, 4 mg/kg | 20 mg/kg |
| Cmax (ng/mL) | - | Not Reported |
| Tmax (h) | - | Not Reported |
| AUC (ng·h/mL) | Linearly correlated to dose | Not Reported |
| t½ (min) | 98.1 (at 0.75 mg/kg in male rats) | Not Reported |
| Absolute Bioavailability (%) | - | 3.66%[3] |
Table 2: Caco-2 Cell Permeability of Astragaloside IV (Illustrative)
| Parameter | Value |
| Apparent Permeability Coefficient (Papp) (cm/s) | 3.7 x 10⁻⁸[5] |
| Efflux Ratio (BA/AB) | Not significantly affected by P-gp inhibitors |
Table 3: Conceptual Improvement of Saponin Bioavailability with Nanoformulation (Based on Ziyuglycoside I - SMEDDS)
| Formulation | Absolute Bioavailability (%) | Fold Increase |
| Ziyuglycoside I Suspension | 3.16% | - |
| Ziyuglycoside I - SMEDDS | 21.94% | 6.94 |
This table illustrates the potential of a Self-Microemulsifying Drug Delivery System (SMEDDS) to significantly enhance the oral bioavailability of a saponin.
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a general method for preparing saponin-loaded SLNs.
-
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
-
Method (Hot Homogenization followed by Ultrasonication):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
Heat the surfactant solution in purified water to the same temperature as the molten lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm for 5-10 minutes) to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator for a defined period (e.g., 10-15 minutes) to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The SLN dispersion can be further processed (e.g., lyophilized) to obtain a solid powder.
-
2. Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Assay Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Add the this compound dosing solution to the apical (A) side of the Transwell® insert and fresh HBSS to the basolateral (B) side for apical-to-basolateral (A-B) transport studies.
-
For basolateral-to-apical (B-A) transport studies, add the dosing solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Visualizations
References
- 1. Preclinical pharmacokinetics and tissue distribution of a natural cardioprotective agent astragaloside IV in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics Comparison, Intestinal Absorption and Acute Toxicity Assessment of a Novel Water-Soluble Astragaloside IV Derivative (Astragalosidic Acid, LS-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Astragaloside IV in rats by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport and bioavailability studies of astragaloside IV, an active ingredient in Radix Astragali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption enhancement study of astragaloside IV based on its transport mechanism in caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isoastragaloside I Stability and Conversion Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended conversion of Isoastragaloside I to its isomer, Astragaloside IV, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound converting to Astragaloside IV?
A1: The conversion of this compound to Astragaloside IV is primarily caused by the hydrolysis of the acetyl group on the xylose sugar moiety of this compound. This reaction is significantly accelerated under alkaline conditions (high pH) and elevated temperatures.[1][2]
Q2: What are the optimal storage conditions to maintain the stability of this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it at low temperatures, ideally at -20°C or -80°C, in a solid form or dissolved in a suitable anhydrous organic solvent.[3] For aqueous solutions, it is crucial to maintain a slightly acidic to neutral pH (pH 3.0-7.0) and store at 4°C for short-term use.[1][2]
Q3: Can the choice of solvent impact the stability of this compound?
A3: Yes, the solvent can influence the stability. While specific studies on this compound are limited, saponins are generally more stable in anhydrous organic solvents like DMSO and methanol compared to aqueous solutions. If aqueous solutions are necessary, buffered solutions with a pH between 3.0 and 7.0 are recommended to minimize degradation and conversion.[1][2]
Q4: How can I detect and quantify the conversion of this compound to Astragaloside IV?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., ELSD, MS) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most effective methods to separate and quantify this compound and Astragaloside IV.[4][5] These techniques allow for the accurate determination of the concentration of each isomer in a sample.
Q5: Is the conversion of this compound to Astragaloside IV reversible?
A5: The conversion is generally considered irreversible under typical experimental conditions. The hydrolysis of the acetyl group from this compound to form Astragaloside IV is a thermodynamically favorable process, especially in the presence of heat and alkaline conditions.
Troubleshooting Guides
Issue 1: Unexpected presence of Astragaloside IV in this compound standard or sample.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage Conditions | Verify the storage temperature and pH of your this compound stock solution. Ensure it is stored at or below -20°C and, if in an aqueous solution, the pH is maintained between 3.0 and 7.0. | Prevention of further conversion and preservation of the remaining this compound. |
| Alkaline pH of Solvent or Buffer | Measure the pH of all solvents and buffers used in your experiment. Adjust the pH to a range of 3.0-7.0 using appropriate acidic buffers (e.g., citrate, acetate). | Reduced rate of conversion of this compound to Astragaloside IV. |
| High Temperature During Experiment | Review your experimental protocol for any steps involving high temperatures (e.g., heating, sonication). If possible, perform these steps at a lower temperature or for a shorter duration. | Minimal thermal degradation and conversion of this compound. |
| Contaminated Reagents | Test all reagents for pH and potential contaminants that could catalyze the conversion. Use fresh, high-purity reagents. | Elimination of external factors contributing to the conversion. |
Issue 2: Gradual decrease in this compound concentration over time in solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis in Aqueous Solution | Prepare fresh solutions of this compound for each experiment. If a stock solution is necessary, store it at -80°C in small aliquots to minimize freeze-thaw cycles. | Consistent and reliable concentrations of this compound for experiments. |
| Photodegradation | Protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. | Reduced degradation from light exposure, preserving the integrity of the compound. |
| Microbial Contamination | If using aqueous buffers for extended periods, consider sterile filtering the solution to prevent microbial growth, which could alter the pH and degrade the compound. | Maintained purity and stability of the this compound solution. |
Data Presentation
Table 1: Stability of Astragaloside IV (and by inference, prevention of its formation from this compound) under different pH and temperature conditions after 60 minutes of sterilization.
| pH | Temperature (°C) | Retention Rate of Astragaloside IV (%) | Implication for Preventing this compound Conversion |
| 3.0 | 95 | > 90% | Favorable (minimal conversion) |
| 5.0 | 95 | > 90% | Favorable (minimal conversion) |
| 7.0 | 95 | > 90% | Favorable (minimal conversion) |
| 9.0 | 95 | < 60% | Unfavorable (promotes conversion) |
| 9.0 | 120 (10 min) | ~87% | Less unfavorable than prolonged heating at lower temp |
Data adapted from a study on Astragaloside IV stability, which indicates the conditions that would favor or prevent the formation of Astragaloside IV from its precursors.[1]
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
-
Solvent Selection: For long-term storage, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to a desired concentration (e.g., 10 mM). For immediate use in aqueous-based assays, prepare a buffered solution with a pH between 3.0 and 7.0 (e.g., 50 mM sodium citrate buffer, pH 5.0).
-
Dissolution: To dissolve, bring the solid this compound and the solvent to room temperature. Briefly vortex or sonicate at a low temperature (e.g., in a cool water bath) to ensure complete dissolution. Avoid excessive heating.
-
Storage:
-
DMSO Stock: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C.[3]
-
Aqueous Solution: Use immediately if possible. For short-term storage (up to 24 hours), store at 4°C in a light-protected container.
-
-
Quality Control: Periodically check the purity of the stock solution using HPLC to ensure the integrity of this compound.
Protocol 2: Quantitative Analysis of this compound and Astragaloside IV by HPLC
-
Chromatographic System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:
-
0-20 min: 20-40% acetonitrile
-
20-30 min: 40-60% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
ELSD: Drift tube temperature 80-90°C, nebulizing gas (Nitrogen) pressure 3.0 bar.
-
MS: Use electrospray ionization (ESI) in positive or negative mode, depending on the instrument's sensitivity for these compounds.
-
-
Standard Preparation: Prepare a mixed standard solution containing known concentrations of both this compound and Astragaloside IV to determine their retention times and for quantification.
-
Quantification: Create a calibration curve for each compound to determine the concentration in unknown samples.
Visualizations
Caption: Workflow for preparing and storing stable this compound solutions.
Caption: Chemical conversion pathway from this compound to Astragaloside IV.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting guide for Isoastragaloside I cell-based assays.
This guide provides troubleshooting advice and detailed protocols for researchers using Isoastragaloside I (ASI) in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments with this compound.
Q1: My this compound is precipitating in the cell culture medium. How can I solve this?
A1: this compound has limited aqueous solubility. Precipitation is a common issue.
-
Solvent Choice: ASI is soluble in DMSO and acetonitrile.[1] Prepare a high-concentration stock solution (e.g., 50 mg/mL) in 100% DMSO.[2][3]
-
Dissolution Technique: Use of an ultrasonic bath can aid in complete dissolution in DMSO.[2][3]
-
Final DMSO Concentration: When diluting the stock into your aqueous cell culture medium, ensure the final DMSO concentration does not exceed a level toxic to your specific cell line, typically between 0.1% and 0.5%.[4]
-
Dilution Method: Add the DMSO stock directly to the final volume of pre-warmed media with vigorous mixing. Avoid making intermediate dilutions in aqueous buffers like PBS, as this often causes the compound to precipitate.[4] If you are performing serial dilutions for a dose-response curve, make these dilutions in 100% DMSO before adding them to the culture medium.[4]
Q2: I am not observing any biological effect of this compound on my cells. What could be the reason?
A2: A lack of effect can stem from several factors, from compound concentration to assay sensitivity.
-
Concentration and Incubation Time: Ensure you are using an appropriate concentration and incubation time for your cell type and the specific endpoint being measured. Effects can be dose- and time-dependent. Refer to the table below for concentrations cited in the literature.
-
Cell Type Specificity: The effects of ASI can be highly cell-type specific. For example, it has demonstrated anti-inflammatory effects in BV-2 microglia and promoted differentiation in pancreatic ductal organoids.[1][5] The molecular targets or pathways may not be relevant in your chosen cell line.
-
Compound Integrity: Ensure your ASI stock solution has been stored correctly (-20°C, protected from light) and has not undergone repeated freeze-thaw cycles, which can degrade the compound.[2][3]
-
Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes. For instance, gel-based Telomeric Repeat Amplification Protocol (TRAP) assays can be insensitive to changes in telomerase activity of less than 2-5 fold.[6] Consider using a more quantitative method if possible.
Q3: My cells are showing signs of toxicity or reduced viability after treatment. Is this compound cytotoxic?
A3: High concentrations of any compound, or its solvent, can be toxic.
-
Check Solvent Toxicity: First, run a vehicle control with the same final concentration of DMSO used in your treatments. This will determine if the observed toxicity is due to the solvent rather than the compound.
-
Dose-Response: Perform a dose-response experiment (cytotoxicity assay, e.g., MTT or CCK-8) to determine the toxic concentration range for your specific cell line.
-
Published Non-Toxic Concentrations: Studies on BV-2 microglial cells showed no impact on cell viability at concentrations up to 100 µM.[5] However, this can vary significantly between cell types.
Troubleshooting Workflow
If you are facing inconsistent or unexpected results, follow this logical troubleshooting workflow.
Data & Protocols
Recommended Concentration Ranges
The optimal concentration of this compound is highly dependent on the cell type and the biological question. The following table summarizes concentrations used in published studies.
| Cell Type | Assay Type | Effective Concentration | Outcome | Citation |
| BV-2 Microglia | Anti-inflammatory | 25 - 100 µM | Inhibition of NO, TNF-α, IL-1β production | [1][5] |
| 3T3-L1 Adipocytes | Adiponectin Production | 2 - 10 µg/mL | Induction of adiponectin production | [1] |
| NK-92MI Cells | Cytotoxicity Enhancement | 2 - 10 µM | Increased cytotoxicity towards K562 target cells | [7] |
| Pancreatic Ductal Organoids | β-cell Differentiation | Not specified | Induced expression of β-cell differentiation genes | [1] |
| Diabetic Mice (in vivo) | Glycemic Control | 0.5 mg/kg | Increased β-cell mass | [8][9] |
Key Experimental Protocols
1. Protocol: Cell Viability / Cytotoxicity (CCK-8 Assay)
This protocol is adapted from a study on BV-2 cells.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. The final DMSO concentration should be constant across all wells, including the vehicle control (e.g., 0.1%).
-
Incubation: Remove the old medium and add the medium containing ASI or vehicle. Incubate for the desired duration (e.g., 24 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is a general protocol for detecting cellular senescence, a common application for ASI.[10][11]
-
Preparation: Seed and treat cells with ASI in a 6-well or 12-well plate. Do not let cells become fully confluent, as contact inhibition can cause false positives.[11]
-
Wash: Gently wash the cells twice with 1X PBS.
-
Fixation: Add 1 mL of 1X Fixative Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) to each well. Incubate for 10-15 minutes at room temperature in a chemical fume hood.[10][11]
-
Wash: Wash the cells twice with 1X PBS.
-
Staining: Prepare the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and other components in a pH 6.0 buffer). Add 1 mL to each well. Seal the plate with parafilm to prevent evaporation.
-
Incubation: Incubate the plate overnight (12-20 hours) at 37°C in a non-CO2 incubator.[11][12] The presence of CO2 can lower the buffer's pH and affect the results.[12]
-
Visualization: Observe the cells under a bright-field microscope. Senescent cells will stain a distinct blue color.
-
Quantification: Count the number of blue-stained (positive) cells and the total number of cells in several random fields to determine the percentage of senescent cells.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways.
Inhibition of the NF-κB Inflammatory Pathway
In LPS-stimulated microglial cells, this compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. It has been shown to suppress the phosphorylation of PI3K, Akt, and IκB, which prevents the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes like TNF-α and IL-1β.[5][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Catalysis-dependent inactivation of human telomerase and its reactivation by intracellular telomerase-activating factors (iTAFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of immune cell activators from Astragali Radix using a comprehensive two-dimensional NK-92MI cell membrane chromatography/C18 column/time-of-flight mass spectrometry system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound improves hyperglycaemia and increases β-cell mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 12. telomer.com.tr [telomer.com.tr]
- 13. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Isoastragaloside I in Complex Biological Matrices
Welcome to the technical support center for the quantitative analysis of Isoastragaloside I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological samples?
A1: The main challenges include:
-
Matrix Effects: Endogenous components in biological matrices can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[1]
-
Low Recovery: The efficiency of extracting this compound from the complex matrix can be low and variable, impacting accuracy and precision.
-
Lack of a Specific Internal Standard: The absence of a commercially available stable isotope-labeled internal standard for Isoastraghaloside I makes it difficult to compensate for matrix effects and extraction variability perfectly.
-
Stability Issues: this compound may degrade during sample collection, processing, and storage, leading to underestimation of its concentration.
-
Low Endogenous Concentrations: In pharmacokinetic studies, the concentration of this compound can be very low, requiring highly sensitive analytical methods.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method.[2][3] It offers high selectivity, sensitivity, and throughput, which are essential for accurately measuring low concentrations of this compound in complex biological samples.
Q3: How can I minimize matrix effects?
A3: Several strategies can be employed:
-
Effective Sample Preparation: Use techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[4]
-
Chromatographic Separation: Optimize the UPLC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, and column chemistry.
-
Use of an Appropriate Internal Standard (IS): While a stable isotope-labeled IS is ideal, a structural analog can be used to compensate for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2]
Q4: What are the best practices for sample collection and storage to ensure the stability of this compound?
A4: To maintain the integrity of your samples:
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the samples (e.g., centrifuge to obtain plasma) as soon as possible after collection.
-
Store plasma or serum samples at -80°C for long-term storage.[5]
-
Minimize freeze-thaw cycles, as they can lead to degradation of the analyte.
Troubleshooting Guide
This guide addresses common problems encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Column contamination or degradation. | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. | |
| Sample solvent mismatch with the mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[6] | |
| High Background Noise or Ghost Peaks | Contaminated mobile phase, solvents, or glassware. | 1. Use high-purity (LC-MS grade) solvents and reagents.[7] 2. Ensure all glassware is thoroughly cleaned. |
| Carryover from previous injections. | 1. Implement a robust needle and injector wash protocol. 2. Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Low or No Signal for this compound | Ion suppression due to matrix effects. | 1. Improve sample cleanup to remove interfering components. 2. Optimize chromatographic separation. 3. Dilute the sample. |
| Incorrect mass spectrometer settings. | 1. Verify the precursor and product ion m/z values for this compound. 2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). | |
| Analyte degradation. | Review sample handling and storage procedures to ensure stability. | |
| Inconsistent or Non-Reproducible Results | Variable extraction recovery. | 1. Optimize and validate the extraction procedure. 2. Use an internal standard to normalize for variations. |
| Inconsistent matrix effects between samples. | 1. Use a pooled matrix for calibration standards and quality controls. 2. Evaluate the matrix effect across different lots of the biological matrix. | |
| Instrument instability. | 1. Perform regular system suitability tests. 2. Check for leaks in the LC system. |
Quantitative Data Summary
The following tables provide reference data for method validation parameters. Note that data specifically for this compound is limited in the public domain; therefore, data for the structurally similar compound, Astragaloside I, is also presented for comparative purposes.
Table 1: Extraction Recovery and Matrix Effect of Saponins in Rat Plasma
| Compound | Extraction Method | Recovery (%) | Matrix Effect (%) |
| Astragaloside I | Protein Precipitation (Methanol) | 85.2 ± 5.6 | 92.3 ± 4.1 |
| Reference data for a similar compound |
Data is presented as mean ± standard deviation.
Table 2: Stability of Astragaloside I in Rat Plasma (n=3)
| Stability Condition | Concentration (µg/mL) | Stability (%) |
| Freeze-thaw (3 cycles) | 1 | 4.6 ± 3.6 |
| 10 | 3.8 ± 2.7 | |
| 100 | -1.8 ± 5.4 | |
| Short-term (4h at room temp.) | 1 | -3.6 ± 8.0 |
| 10 | -4.1 ± 10 | |
| 100 | -6.4 ± 6.4 | |
| Long-term (30 days at -80°C) | 1 | -14 ± 17 |
| 10 | -8.3 ± 2.3 | |
| 100 | -27 ± 12 | |
| Autosampler (24h at 4°C) | 1 | -5.3 ± 7.9 |
| 10 | 4.3 ± 6.6 | |
| 100 | -4.9 ± 7.0 |
Data adapted from a public dataset on the stability of nine compounds in rat plasma samples.[8]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a general guideline and should be optimized for your specific application.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., a structural analog like Astragaloside IV at a suitable concentration) to each tube, except for the blank matrix samples.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to each tube.
-
Vortexing: Vortex the tubes for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Conditions (Example)
These are starting conditions and will require optimization.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6.1-8 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Isoastragaloside I Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of Isoastragaloside I (IAS-I) to target tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
A1: this compound (IAS-I) is a natural saponin extracted from the medicinal herb Radix Astragali. It has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-diabetic properties. Research suggests its therapeutic potential in neurodegenerative diseases by inhibiting microglial activation and in diabetes by promoting β-cell mass.
Q2: What are the main challenges in delivering this compound to target tissues?
A2: The primary challenges in delivering IAS-I stem from its physicochemical properties:
-
Poor Water Solubility: IAS-I has low aqueous solubility, which limits its dissolution and absorption.
-
High Molecular Weight: With a molecular weight of 869.04 g/mol , passive diffusion across biological membranes is hindered.
-
Low Oral Bioavailability: Although specific data for IAS-I is limited, a structurally similar compound, Astragaloside IV, exhibits low oral bioavailability (around 7.4% in beagle dogs), suggesting a similar challenge for IAS-I. This is likely due to poor absorption and potential first-pass metabolism.
Q3: What are the most promising strategies to enhance the delivery of this compound?
A3: Nanoformulation strategies are the most promising for overcoming the delivery challenges of IAS-I. These include:
-
Liposomes: Vesicular structures that can encapsulate both hydrophilic and lipophilic drugs, improving solubility and bioavailability.
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic molecules like IAS-I, offering controlled release and improved stability.
-
Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance the solubility and absorption of poorly soluble compounds.
-
Phytosomes: A specific type of formulation where the active compound is complexed with phospholipids, improving its lipid solubility and oral absorption.
Q4: Can this compound cross the blood-brain barrier (BBB)?
A4: Due to its high molecular weight and hydrophilicity of the glycoside moieties, it is unlikely that IAS-I can efficiently cross the blood-brain barrier in its free form. To target the brain for treating neurodegenerative diseases, strategies like intranasal delivery of nanoformulations or the use of receptor-mediated transcytosis by modifying the surface of nanoparticles with specific ligands are being explored for similar compounds and could be applicable to IAS-I.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of this compound delivery systems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (%EE) of IAS-I in Liposomes/Nanoparticles | 1. Poor affinity of IAS-I for the lipid matrix. 2. Drug leakage during formulation. 3. Incorrect drug-to-lipid/polymer ratio. 4. Suboptimal formulation parameters (e.g., pH, temperature). | 1. Modify the lipid composition: Include lipids with higher affinity for saponins. For liposomes, cholesterol can increase membrane rigidity and drug retention.2. Optimize the preparation method: For the thin-film hydration method, ensure complete hydration of the lipid film. For high-pressure homogenization, optimize pressure and number of cycles.3. Vary the drug-to-lipid/polymer ratio: Create a series of formulations with different ratios to find the optimal loading capacity.4. Adjust the pH of the aqueous phase: The charge of both the drug and the lipids can influence encapsulation. |
| Poor In Vitro Dissolution Rate of IAS-I from Nanoformulations | 1. Large particle size or wide particle size distribution. 2. Drug recrystallization within the nanoparticle matrix. 3. Strong binding of IAS-I to the carrier material. | 1. Optimize homogenization or sonication parameters: Increase the energy input (higher pressure, longer sonication time) to reduce particle size.2. Incorporate a crystallization inhibitor: Use a combination of lipids or polymers to create an amorphous matrix.3. Modify the formulation to facilitate drug release: For SLNs, using a mixture of solid and liquid lipids (creating Nanostructured Lipid Carriers - NLCs) can create imperfections in the crystal lattice, allowing for easier drug release. |
| Low Oral Bioavailability of IAS-I Nanoformulation in Animal Studies | 1. Instability of the nanoformulation in the gastrointestinal (GI) tract. 2. Rapid clearance by the reticuloendothelial system (RES). 3. Poor mucoadhesion and short transit time in the intestine. | 1. Use enteric-coated nanoparticles or mucoadhesive polymers: Protect the formulation from the harsh acidic environment of the stomach and prolong its residence time in the intestine.2. Surface modification with PEG (PEGylation): This can reduce opsonization and subsequent uptake by the RES, prolonging circulation time.3. Incorporate mucoadhesive polymers like chitosan: This will increase the contact time of the nanoparticles with the intestinal mucosa, enhancing absorption. |
| Inconsistent Results in Cellular Uptake Studies | 1. Variability in cell culture conditions. 2. Instability of the nanoformulation in cell culture media. 3. Incorrect assay for quantifying uptake. | 1. Standardize cell seeding density, passage number, and incubation times. 2. Characterize the nanoparticles (size, zeta potential) in the specific cell culture medium used for the experiment to check for aggregation. 3. Use multiple methods to quantify uptake: For example, combine fluorescence microscopy (with a fluorescently labeled carrier) and a validated analytical method (e.g., LC-MS/MS) to quantify the intracellular concentration of IAS-I. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of this compound and the characteristics of potential nanoformulation strategies. Note: As specific data for this compound nanoformulations is limited, data for the structurally similar compound Astragaloside IV is provided as a reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₅H₇₂O₁₆ |
| Molecular Weight | 869.04 g/mol |
| Solubility | Poorly soluble in water. Soluble in DMSO. |
Table 2: Reference Bioavailability Data for Astragaloside IV
| Administration Route | Dosage Form | Animal Model | Absolute Bioavailability (%) |
| Oral | Aqueous Solution | Beagle Dogs | ~7.4% |
| Oral | Aqueous Solution | Rats | ~2.2% |
Table 3: Potential Characteristics of Nanoformulations for Saponin Delivery (Reference Data)
| Formulation Type | Typical Particle Size (nm) | Encapsulation Efficiency (%) | Potential Advantages |
| Liposomes | 100 - 300 | 40 - 80 | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs. |
| Solid Lipid Nanoparticles (SLNs) | 50 - 500 | 60 - 95 | Controlled release, good stability, scalable production. |
| Nanoemulsions | 20 - 200 | > 90 | High drug loading capacity, enhanced solubility. |
| Phytosomes | 100 - 400 | > 80 | Improved lipid solubility and oral absorption of polyphenolic compounds. |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of nanoformulations for this compound delivery.
Protocol 1: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
-
Preparation of the Lipid Film:
-
Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C).
-
A thin, uniform lipid film should form on the inner wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask.
-
The volume of the aqueous phase should be sufficient to achieve the desired final lipid concentration.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by ultracentrifugation, dialysis, or size exclusion chromatography.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
-
Preparation of the Lipid and Aqueous Phases:
-
Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
Separately, heat an aqueous surfactant solution (e.g., Poloxamer 188 in water) to the same temperature.
-
-
Formation of a Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure (e.g., 500-1500 bar).
-
The temperature should be maintained above the lipid's melting point throughout this process.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultrafiltration) and quantifying the drug in both fractions using a suitable analytical method like HPLC.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for nanoformulation and in vivo evaluation.
Best practices for long-term storage of Isoastragaloside I samples.
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term storage and handling of Isoastragaloside I samples. Adherence to these guidelines is crucial for maintaining sample integrity and ensuring the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture. For extended periods, storage at -20°C is also a suitable option to ensure maximum stability.[1]
Q2: How should I store this compound in a solvent?
A2: For long-term storage in a solvent, it is recommended to prepare stock solutions and store them at -80°C.[1] Under these conditions, the solution is stable for up to 6 months.[1] For shorter periods, storage at -20°C is acceptable for up to 1 month.[1] It is crucial to use a tightly sealed container to prevent solvent evaporation and exposure to moisture.[1]
Q3: What is the best solvent for dissolving this compound for long-term storage?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1] When preparing the solution, it is advisable to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact its solubility.[1]
Q4: Can I subject my this compound solutions to repeated freeze-thaw cycles?
A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound.[1] Best practice involves aliquoting the stock solution into smaller, single-use vials before freezing. This allows you to thaw only the amount needed for a particular experiment.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in solid samples can include a change in color from white or off-white to yellow or brown. For solutions, the appearance of precipitates that do not redissolve upon warming or a noticeable color change can indicate degradation. Chemical analysis, such as HPLC, is required for a definitive assessment of purity and degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in thawed this compound solution | The concentration of this compound may be too high for the solvent at a lower temperature. The solvent may have absorbed moisture, reducing its solubilizing capacity. | Gently warm the solution to 37°C and use an ultrasonic bath to aid in redissolving the precipitate.[1] Ensure you are using anhydrous solvent for future preparations. Consider preparing a slightly more dilute stock solution. |
| Solid this compound appears discolored (yellowish) | The sample may have been exposed to light, moisture, or elevated temperatures over time, leading to degradation. | Discard the sample if the discoloration is significant, as it may indicate a loss of purity. For future storage, ensure the container is tightly sealed and stored in a dark, cool, and dry place. |
| Inconsistent experimental results using the same stock solution | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. The initial weighing of the solid compound may have been inaccurate. | Prepare a fresh stock solution from a new vial of solid this compound. Always use a calibrated analytical balance for weighing. Perform a quality control check on the new stock solution using an appropriate analytical method (e.g., HPLC) before use. |
| Difficulty dissolving solid this compound | The compound has limited solubility in certain solvents. The solvent may not be of high enough purity (e.g., contains water). | Use of an ultrasonic bath can aid in dissolution.[1] Ensure the use of high-purity, anhydrous solvents. For in vitro studies, DMSO is a good choice.[1] |
Quantitative Storage Recommendations
| Sample Form | Solvent | Storage Temperature | Duration of Stability | Key Considerations |
| Solid | N/A | 4°C | Long-term | Store in a tightly sealed container, protected from moisture.[1] |
| Solution | DMSO | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
| Solution | DMSO | -20°C | Up to 1 month | Suitable for short-term storage; aliquot to prevent degradation.[1] |
Experimental Protocol: Stability Testing of this compound by HPLC
This protocol outlines a method to assess the stability of this compound samples over time.
1. Objective: To determine the percentage of degradation of an this compound sample under specific storage conditions.
2. Materials:
-
This compound sample (solid or in solution)
-
High-purity solvents (e.g., HPLC-grade acetonitrile and water)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Analytical balance
3. Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
If testing the stability of a solid, accurately weigh the compound before dissolving.
-
Store the sample under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
HPLC Analysis (Time Point Zero):
-
Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated HPLC method. A gradient elution with a mobile phase consisting of water and acetonitrile (both with or without a small percentage of formic acid) is often effective for saponins.
-
Record the peak area of the this compound peak. This will serve as the initial (100%) value.
-
-
Subsequent Time Points:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a sample from the stored stock.
-
Prepare and analyze the sample by HPLC under the same conditions as the initial analysis.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for common issues encountered during this compound storage.
Caption: A simplified workflow for conducting a stability analysis of this compound samples.
References
Validation & Comparative
A Head-to-Head Showdown: Isoastragaloside I vs. Dexamethasone in the Fight Against Inflammation
For researchers, scientists, and drug development professionals, the quest for potent and safe anti-inflammatory agents is a continuous endeavor. This guide provides an objective, data-driven comparison of the anti-inflammatory effects of Isoastragaloside I, a natural saponin from Astragalus membranaceus, and dexamethasone, a well-established synthetic corticosteroid.
This comprehensive analysis delves into their mechanisms of action, presents quantitative data from comparative studies, and outlines detailed experimental protocols to support further research and development in the field of anti-inflammatory therapeutics.
At a Glance: Key Anti-Inflammatory Properties
| Feature | This compound | Dexamethasone |
| Primary Mechanism | Inhibition of NF-κB pathway via PI3K/Akt and MAPK signaling | Binds to glucocorticoid receptor (GR), modulating gene expression to suppress inflammation |
| Key Molecular Targets | PI3K, Akt, MAPKs, NF-κB | Glucocorticoid Receptor (GR), NF-κB, AP-1 |
| Effect on Pro-inflammatory Mediators | Decreases NO, TNF-α, IL-1β, iNOS, COX-2 | Decreases TNF-α, IL-1, IL-6, and other cytokines; inhibits iNOS and COX-2 |
| Source | Natural (from Astragalus membranaceus) | Synthetic |
In Vitro Anti-Inflammatory Efficacy: A Direct Comparison
A pivotal study by Liu et al. (2017) provides a direct comparison of this compound and dexamethasone in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common in vitro model for neuroinflammation.[1]
Experimental Overview: BV-2 microglial cells were stimulated with LPS (1 µg/mL) to induce an inflammatory response. The cells were then treated with varying concentrations of this compound (25, 50, and 100 µM) or dexamethasone (10 µM) as a positive control.[1] The production of key inflammatory mediators was subsequently measured.
Quantitative Comparison of Inhibitory Effects:
| Inflammatory Mediator | This compound Concentration | % Inhibition (Relative to LPS control) | Dexamethasone (10 µM) % Inhibition (Relative to LPS control) |
| Nitric Oxide (NO) | 25 µM | Significant Reduction | Significant Reduction |
| 50 µM | Dose-dependent Reduction | ||
| 100 µM | Strong Reduction | ||
| Tumor Necrosis Factor-α (TNF-α) | 25 µM | Significant Reduction | Significant Reduction |
| 50 µM | Dose-dependent Reduction | ||
| 100 µM | Strong Reduction | ||
| Inducible Nitric Oxide Synthase (iNOS) | 100 µM | Significant Reduction | Significant Reduction |
| Cyclooxygenase-2 (COX-2) | 100 µM | Significant Reduction | Significant Reduction |
Note: The study demonstrated a dose-dependent inhibitory effect for this compound. At 100 µM, this compound showed comparable, and in some cases, more potent inhibition of certain inflammatory markers than 10 µM of dexamethasone in this specific cell line.[1]
Unraveling the Mechanisms: Distinct Signaling Pathways
The anti-inflammatory effects of this compound and dexamethasone are achieved through distinct molecular pathways, offering different points of therapeutic intervention.
This compound: Targeting Upstream Signaling Cascades
This compound exerts its anti-inflammatory effects by intervening in the upstream signaling pathways that lead to the activation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[1][2] By inhibiting the phosphorylation of key proteins in the PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, this compound effectively prevents the translocation of NF-κB into the nucleus, thereby halting the transcription of genes encoding for pro-inflammatory cytokines and enzymes.[1]
Dexamethasone: A Nuclear Receptor-Mediated Approach
Dexamethasone, a potent glucocorticoid, operates through a well-established mechanism involving the glucocorticoid receptor (GR). Upon entering the cell, dexamethasone binds to the GR in the cytoplasm. This complex then translocates to the nucleus where it directly interacts with DNA at glucocorticoid response elements (GREs) to either activate the transcription of anti-inflammatory genes, such as annexin-1, or repress the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This dual action leads to a broad suppression of the inflammatory response.
Experimental Protocols for Anti-Inflammatory Assessment
Reproducible and standardized experimental protocols are crucial for the comparative evaluation of anti-inflammatory compounds. Below are outlines for common in vitro and in vivo models.
In Vitro: LPS-Induced Inflammation in Macrophages
This model is widely used to screen for anti-inflammatory activity at the cellular level.
Detailed Methodology:
-
Cell Culture: Murine macrophage cell lines such as RAW 264.7 or BV-2 are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (this compound) or a positive control (dexamethasone) for a specified duration (e.g., 1-2 hours).
-
Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media.
-
Incubation: The cells are incubated for a period sufficient to allow for the production of inflammatory mediators (typically 18-24 hours).
-
Quantification of Inflammatory Markers:
-
Nitric Oxide (NO): Measured indirectly by quantifying nitrite in the culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β): Quantified in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression (iNOS, COX-2): Analyzed from cell lysates using quantitative real-time PCR (qRT-PCR).
-
Protein Expression: Assessed by Western blotting of cell lysates.
-
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model to assess the acute anti-inflammatory activity of compounds in a living organism.
Detailed Methodology:
-
Animal Model: Male Wistar rats or BALB/c mice are typically used.[3]
-
Dosing: The test compound (this compound) or a reference drug (dexamethasone) is administered, usually orally or intraperitoneally, at a set time before the inflammatory insult.[3][4][5]
-
Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar tissue of the right hind paw.[3][6]
-
Measurement of Edema: The volume or thickness of the paw is measured using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., every hour for 5-6 hours).[3][7]
-
Data Analysis: The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to that of the vehicle-treated control group.
Conclusion and Future Directions
Both this compound and dexamethasone demonstrate significant anti-inflammatory properties. Dexamethasone, a corticosteroid, offers potent and broad-spectrum anti-inflammatory effects through its well-characterized interaction with the glucocorticoid receptor. However, its long-term use is associated with a range of side effects.
This compound, a natural product, presents a promising alternative with a distinct mechanism of action that involves the targeted inhibition of upstream signaling pathways (PI3K/Akt and MAPK) leading to NF-κB activation. The available in vitro data suggests that at certain concentrations, its efficacy is comparable to that of dexamethasone.
Further in vivo head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to dexamethasone, including a comprehensive evaluation of their efficacy in various inflammatory disease models and a thorough assessment of their safety profiles. The development of novel anti-inflammatory agents with improved efficacy and safety remains a critical goal in pharmaceutical research, and natural compounds like this compound represent a valuable avenue for exploration.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of the anti-inflammatory effect of aqueous extract of neem leaf and dexamethasone | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 5. A comparative study of the anti-inflammatory effect of aqueous extract of neem leaf and dexamethasone | Bangladesh Journal of Pharmacology [banglajol.info]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of Isoastragaloside I and metformin on glucose uptake.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Isoastragaloside I and Metformin on glucose uptake, supported by available experimental data. Due to a lack of direct comparative studies, this analysis synthesizes findings from separate in vitro investigations to offer insights into their respective mechanisms and potential efficacy.
Executive Summary
Metformin, a cornerstone in type 2 diabetes treatment, directly enhances glucose uptake in peripheral tissues primarily through the activation of AMP-activated protein kinase (AMPK) and subsequent translocation of glucose transporters. In contrast, current in vitro evidence for this compound, a natural compound from Astragalus membranaceus, suggests an indirect mechanism of action. This compound has been shown to selectively increase the secretion of adiponectin from adipocytes. Adiponectin is a well-established hormone that enhances insulin sensitivity and glucose uptake in tissues like skeletal muscle and adipose tissue. Therefore, while both compounds contribute to increased glucose uptake, their primary modes of action at the cellular level appear to differ significantly.
Data Presentation: Quantitative Comparison
| Compound | Cell Line | Concentration | Effect on Glucose Uptake | Key Findings |
| Metformin | L6 Myotubes | 2 mM (16h) | > 2-fold increase | Stimulated 2-deoxyglucose uptake significantly.[1] |
| Human Adipocytes | 1 mM (24h) | 2.3 ± 0.2-fold increase | Increased glucose uptake and GLUT4 expression via AMPKα1 activation. | |
| This compound | Primary Adipocytes | Not Specified | Indirectly promotes | Selectively increased adiponectin secretion.[2] |
| C2C12 Myotubes | Not Available | Data not available | Studies on the direct effect on glucose uptake are lacking. |
Experimental Protocols
General In Vitro Glucose Uptake Assay Protocol (Radiolabeled)
This protocol is a standard method used to quantify glucose uptake in cultured cells and is applicable for testing both this compound and metformin.
-
Cell Culture and Differentiation:
-
Culture cells (e.g., 3T3-L1 preadipocytes or C2C12 myoblasts) in appropriate growth medium until confluent.
-
Induce differentiation into mature adipocytes or myotubes using a specific differentiation medium. For 3T3-L1 cells, this typically contains isobutylmethylxanthine (IBMX), dexamethasone, and insulin.
-
-
Serum Starvation:
-
Once differentiated, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells in a serum-free medium for 2-4 hours to establish a basal state.
-
-
Compound Incubation:
-
Treat the cells with varying concentrations of this compound, metformin, or a vehicle control for a predetermined duration (e.g., 1 to 24 hours).
-
-
Glucose Uptake Measurement:
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer-Phosphate-HEPES buffer).
-
Initiate glucose uptake by adding a buffer containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by washing the cells rapidly with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells using a lysis buffer (e.g., 0.1% SDS).
-
Measure the radioactivity of the cell lysates using a scintillation counter to quantify the amount of radiolabeled glucose taken up by the cells.
-
-
Data Normalization:
-
Normalize the glucose uptake data to the total protein content of each sample.
-
Non-Radioactive Glucose Uptake Assay
Alternatively, fluorescent glucose analogs like 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG) can be used. The protocol is similar, but quantification is performed using a fluorescence plate reader.
Mandatory Visualizations
Signaling Pathways
Caption: Metformin Signaling Pathway for Glucose Uptake.
Caption: Proposed Indirect Pathway for this compound.
Experimental Workflow
Caption: General Workflow for In Vitro Glucose Uptake Assay.
References
Validating the anti-inflammatory activity of Isoastragaloside I in LPS-stimulated macrophages.
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Isoastragaloside I (ISO I), a natural saponin derived from the roots of Astragalus membranaceus, has demonstrated significant anti-inflammatory properties in preclinical studies. This guide provides an objective comparison of ISO I's performance with the well-established anti-inflammatory corticosteroid, Dexamethasone, supported by experimental data from studies on lipopolysaccharide (LPS)-stimulated macrophages. Detailed methodologies for key experiments are provided, along with visualizations of the implicated signaling pathways to facilitate a deeper understanding of its mechanism of action.
Performance Comparison: this compound vs. Dexamethasone
The anti-inflammatory efficacy of this compound was evaluated by measuring its ability to inhibit the production of key inflammatory mediators, Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α), in LPS-stimulated BV-2 microglial cells, a commonly used model for brain macrophages. The results are compared with Dexamethasone, a standard anti-inflammatory drug.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Treatment | Concentration | NO Production (relative to LPS control) | % Inhibition |
| LPS Control | 200 ng/mL | 100% | 0% |
| This compound | 25 µM | ~60% | ~40% |
| This compound | 50 µM | ~45% | ~55% |
| This compound | 100 µM | ~30% | ~70% |
| Dexamethasone | 10 µM | ~25% | ~75% |
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Treatment | Concentration | TNF-α Production (relative to LPS control) | % Inhibition |
| LPS Control | 200 ng/mL | 100% | 0% |
| This compound | 25 µM | ~70% | ~30% |
| This compound | 50 µM | ~55% | ~45% |
| This compound | 100 µM | ~40% | ~60% |
| Dexamethasone | 10 µM | ~35% | ~65% |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[1]
The data indicates that this compound dose-dependently inhibits the production of both NO and TNF-α in LPS-stimulated macrophages.[1][2][3] While Dexamethasone at 10 µM shows slightly higher inhibition of NO production, this compound at 100 µM demonstrates comparable and potent anti-inflammatory effects.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. LPS stimulation of macrophages activates the NF-κB and PI3K/Akt/MAPK pathways, leading to the transcription and release of pro-inflammatory mediators.[2][4] ISO I has been shown to inhibit these pathways. Additionally, evidence suggests the involvement of the Nrf2 antioxidant pathway, a critical regulator of cellular defense against oxidative stress and inflammation.
Experimental workflow for evaluating anti-inflammatory activity.
NF-κB Signaling Pathway
LPS binding to Toll-like receptor 4 (TLR4) on macrophages initiates a signaling cascade that leads to the activation of the IKK complex.[5][6][7][8] This complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB (p65 subunit). In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including iNOS and TNF-α. This compound inhibits this pathway by reducing the phosphorylation of NF-κB p65 and preventing its translocation to the nucleus.[2][4]
Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are also activated by LPS and act upstream of NF-κB.[2][4] These pathways are crucial for the full inflammatory response in macrophages. This compound has been shown to inhibit the phosphorylation of key components of these pathways, including Akt and MAPKs, thereby contributing to its overall anti-inflammatory effect.[2]
Inhibition of PI3K/Akt and MAPK pathways by this compound.
Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a key regulator of cellular antioxidant and anti-inflammatory responses.[5][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[4][9][10] The activation of the Nrf2 pathway can suppress inflammation by inhibiting NF-κB signaling. While direct studies on this compound are emerging, related compounds from Astragalus have been shown to activate this protective pathway.
Proposed activation of the Nrf2 antioxidant pathway.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound's anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: Murine microglial BV-2 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: For assays, cells are seeded in 96-well plates at a density of approximately 25,000 cells/well and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated with varying concentrations of this compound (e.g., 25, 50, 100 µM) or Dexamethasone (10 µM) for 2 hours.
-
Following pre-treatment, cells are stimulated with Lipopolysaccharide (LPS) from E. coli at a concentration of 200 ng/mL for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After the 24-hour incubation period, 100 µL of the cell culture supernatant is collected from each well.
-
Griess Reagent: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: 100 µL of the Griess reagent is added to each 100 µL of supernatant in a new 96-well plate.
-
Incubation: The plate is incubated at room temperature for 10 minutes in the dark.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
TNF-α Production Assay (ELISA)
-
Sample Collection: Cell culture supernatants are collected as described above.
-
ELISA Kit: A commercial enzyme-linked immunosorbent assay (ELISA) kit for mouse TNF-α is used according to the manufacturer's instructions.
-
Procedure (Generalized):
-
A microplate pre-coated with a capture antibody specific for mouse TNF-α is used.
-
Supernatant samples and standards are added to the wells and incubated.
-
After washing, a biotin-conjugated detection antibody is added.
-
Following another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A final wash is performed, and a substrate solution (e.g., TMB) is added to develop color.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
-
Quantification: The concentration of TNF-α in the samples is calculated based on the standard curve.
Western Blot Analysis for NF-κB Signaling
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total NF-κB p65, phosphorylated NF-κB p65, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
This compound demonstrates potent anti-inflammatory activity in LPS-stimulated macrophages, comparable to the established corticosteroid Dexamethasone. Its mechanism of action involves the inhibition of the pro-inflammatory NF-κB, PI3K/Akt, and MAPK signaling pathways. The potential involvement of the Nrf2 antioxidant pathway further highlights its multifaceted therapeutic potential. These findings suggest that this compound is a promising candidate for further investigation and development as a novel anti-inflammatory agent.
References
- 1. [PDF] Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization | Semantic Scholar [semanticscholar.org]
- 2. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of Isoastragaloside I and other saponins from Astragalus.
A comprehensive guide for researchers and drug development professionals on the varied biological activities of key saponins derived from Astragalus species, with a focus on Isoastragaloside I. This document provides a comparative analysis of the cytotoxic, anti-inflammatory, and immunomodulatory effects of this compound and other major Astragalus saponins, supported by experimental data and detailed methodologies.
Introduction
Astragalus, a prominent herb in traditional medicine, is a rich source of various bioactive compounds, among which saponins are of significant interest for their diverse pharmacological properties. These properties include anti-cancer, anti-inflammatory, and immunomodulatory effects. This guide focuses on the comparative efficacy of this compound against other notable Astragalus saponins, such as Astragaloside I, II, IV, and Cyclocanthoside E, providing a valuable resource for researchers and professionals in the field of drug discovery and development.
Cytotoxic Effects on Cancer Cells
The cytotoxic potential of Astragalus saponins has been evaluated against various cancer cell lines. A comparative study on human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), provides quantitative insights into the differing potencies of these compounds.
Comparative Cytotoxicity Data (IC50 Values in µM)
| Saponin | MCF-7 (48h) | MDA-MB-231 (48h) |
| Astragaloside IV | >200 | >200 |
| Cyclocanthoside E | 114.5 | >200 |
| Astrasieversianin X | 110.8 | 179.3 |
| Macrophyllosaponin B | 125.7 | >200 |
| Macrophyllosaponin D | 108.4 | 188.5 |
Data sourced from Hayran et al., 2023.
Summary of Findings: The study indicates that Astragaloside IV shows the least cytotoxicity against both MCF-7 and MDA-MB-231 cell lines, with IC50 values exceeding 200 µM. In contrast, Astrasieversianin X and Macrophyllosaponin D demonstrated more potent cytotoxic effects, particularly against the MCF-7 cell line.
Experimental Protocol: Cell Viability (CCK-8) Assay
The cell counting kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the saponins for the desired duration (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Following treatment, 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.[1][2][3][4]
Anti-inflammatory Activity
Astragalus saponins have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.
A study comparing the effects of total Astragalus saponins (AST) and Astragaloside IV (ASIV) on TNFα-induced inflammatory responses in arterial endothelial cells revealed that while both can attenuate the upregulation of cell adhesion molecules (CAMs), AST exhibited a broader inhibitory effect. AST, but not ASIV, was found to inhibit TNFR1-mediated IκBα degradation, caspase-3 cleavage, and apoptosis. This suggests that other saponins within the total extract, such as Astragaloside II and III, contribute to the overall anti-inflammatory effect.[5][6]
This compound has been shown to dose-dependently inhibit the excessive release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[7] It also decreases the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
Experimental Protocol: Nitric Oxide (Griess) Assay
The Griess assay is a common method for measuring nitric oxide production by quantifying its stable metabolite, nitrite.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the saponins for a specified period, followed by stimulation with an inflammatory agent like LPS.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reagent Addition: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.[1][2][8][9][10]
Immunomodulatory Effects
The immunomodulatory activities of Astragalus saponins are multifaceted, involving the regulation of cytokine production and lymphocyte proliferation.
Astragaloside IV has been shown to increase T and B lymphocyte proliferation.[11] In contrast, a study on the anti-inflammatory effects of Astragaloside IV and total Astragalus saponins found that Astragaloside II and III, but not Astragaloside I, significantly inhibited TNFα-induced IκBα degradation and ICAM-1 expression.[5][12] This highlights the differential effects of individual saponins on immune responses.
Experimental Protocol: Lymphocyte Proliferation (BrdU) Assay
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation by measuring the incorporation of BrdU into newly synthesized DNA.
-
Cell Labeling: Lymphocytes are cultured in the presence of the test saponins and a mitogen (e.g., Concanavalin A or LPS). BrdU is added to the culture medium for a specific duration (e.g., 2-24 hours) to be incorporated into the DNA of proliferating cells.
-
Fixation and Denaturation: The cells are then fixed, and the DNA is denatured, typically using an acid solution, to expose the incorporated BrdU.
-
Antibody Incubation: An anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added and incubated to bind to the BrdU.
-
Substrate Addition: A substrate for the enzyme is added, which develops a colored product.
-
Absorbance Measurement: The absorbance of the colored product is measured, which is directly proportional to the amount of cell proliferation.[3][4][13][14][15]
Signaling Pathways
The biological activities of this compound and other Astragalus saponins are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.
This compound has been shown to inhibit the activation of the NF-κB pathway by suppressing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB. It also inhibits the PI3K/Akt and MAPK signaling pathways .
Astragaloside IV also exerts its anti-inflammatory effects by inhibiting the NF-κB pathway . Additionally, it has been shown to modulate other pathways, including the JAK2/STAT3 and ERK1/2 pathways , which are involved in angiogenesis and nitric oxide production.[16]
Conclusion
This comparative guide highlights the diverse and potent biological activities of Astragalus saponins. While Astragaloside IV is the most studied saponin, other compounds like this compound, Astrasieversianin X, and Macrophyllosaponin D exhibit significant and, in some cases, superior efficacy in specific assays. The presented data underscores the importance of studying individual saponins to understand their unique contributions to the overall therapeutic effects of Astragalus extracts. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and mechanisms of action of these promising natural compounds for the development of novel therapeutics.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. A Comparative Study on Inhibition of Total Astragalus Saponins and Astragaloside IV on TNFR1-Mediated Signaling Pathways in Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Review on the protective mechanism of astragaloside IV against cardiovascular diseases [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Comparative Study on Inhibition of Total Astragalus Saponins and Astragaloside IV on TNFR1-Mediated Signaling Pathways in Arterial Endothelial Cells | PLOS One [journals.plos.org]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. mbl.edu [mbl.edu]
- 16. Astragaloside IV Stimulates Angiogenesis and Increases Nitric Oxide Accumulation via JAK2/STAT3 and ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isoastragaloside I Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Isoastragaloside I. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document presents supporting experimental data to aid in the selection of the most suitable method based on specific analytical needs.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the quantification of astragalosides, including this compound, using HPLC-UV and LC-MS/MS. The data is aggregated from various validation studies.
| Performance Parameter | HPLC-UV | LC-MS/MS | Key Advantages of Each Method |
| Linearity (R²) | > 0.99 | > 0.99 | Both methods demonstrate excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | ~200 ng | < 10 ng/mL | LC-MS/MS is significantly more sensitive, making it ideal for trace-level analysis.[1][2][3] |
| Limit of Quantification (LOQ) | ~500 ng | 0.15–5.88 ng/mL | The lower LOQ of LC-MS/MS allows for accurate quantification of very low concentrations of this compound.[1] |
| Precision (RSD %) | < 5% | < 15% (Inter-series CV of 12% or less)[2][3] | Both methods offer good precision, with HPLC-UV sometimes showing lower variability in less complex matrices. |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115%[2][3] | Both methods provide high accuracy, ensuring the reliability of the quantification. |
| Selectivity | Moderate | High | LC-MS/MS offers superior selectivity due to the specific mass-to-charge ratio detection, which is crucial for complex matrices.[2][3] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of astragalosides.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of various compounds, including saponins like this compound.
Chromatographic Conditions:
-
Column: Phenyl-hexyl column (4.6 × 150 mm, 5 μm).[4]
-
Mobile Phase: Gradient elution with acetonitrile and water.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 230 nm.[4]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh the sample (e.g., plant extract, formulation).
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Perform sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of this compound in complex biological matrices.
Chromatographic Conditions:
-
Chromatography System: Acquity UPLC.[3]
-
Column: Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.[5]
-
Injection Volume: 1 µL.[5]
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer.[4]
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[4]
-
Drying Gas: Nitrogen at a flow rate of 500 L/h.[5]
-
Capillary Voltage: 3.0 kV.[5]
Sample Preparation:
-
For biological samples (e.g., plasma), perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC-UV and LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification by LC-MS/MS of astragaloside IV and isoflavones in Astragali radix can be more accurate by using standard addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Replicating Isoastragaloside I's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isoastragaloside I's therapeutic effects against established alternatives in the fields of neuroinflammation, diabetes, and neuroprotection. The information is compiled from published findings to assist researchers in replicating and expanding upon these studies.
Section 1: Anti-inflammatory and Neuroprotective Effects
This compound has demonstrated significant anti-inflammatory and neuroprotective properties, primarily by inhibiting the NF-κB signaling pathway in microglia.[1] This section compares its in vitro efficacy against the well-established corticosteroid, Dexamethasone.
Data Presentation: In Vitro Anti-inflammatory Effects
| Parameter | This compound | Dexamethasone |
| Cell Line | BV-2 (mouse microglia) | RAW 264.7 (mouse macrophage) |
| Inducing Agent | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) |
| Key Target | NF-κB, PI3K/Akt, MAPKs | Glucocorticoid Receptor, NF-κB, AP-1 |
| Effective Concentration | 25-100 µM | 1 nM - 1 µM |
| NO Production Inhibition | Dose-dependent inhibition | Significant inhibition |
| TNF-α Inhibition | Dose-dependent inhibition | Significant inhibition |
| IL-6 Inhibition | Mitigated gene expression | Significant inhibition |
| COX-2 Inhibition | Decreased production | Impaired suppression in DUSP1-/- mice |
| iNOS Inhibition | Decreased production | - |
Experimental Protocols
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 25, 50, 100 µM) for a specified period (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, the concentration of nitrite in the culture supernatant is measured using the Griess reagent assay as an indicator of NO production.
-
Cytokine Analysis (TNF-α, IL-1β, IL-6): The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. Gene expression levels can be assessed by RT-qPCR.
-
Western Blot Analysis: To determine the effect on signaling pathways, cell lysates are collected and subjected to SDS-PAGE and western blotting to detect the phosphorylation status of key proteins such as NF-κB p65, IκBα, Akt, and MAPKs (p38, ERK, JNK).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium like DMEM with 10% FBS.
-
Treatment: Cells are pre-treated with Dexamethasone (e.g., 1 nM to 1 µM) for 4 hours, followed by stimulation with LPS.
-
Cytokine Measurement: Supernatants are collected after 4 hours of LPS stimulation, and cytokine levels (e.g., TNF-α, IL-6) are quantified by ELISA.[2]
-
Western Blot Analysis: Cell lysates can be analyzed for the expression of inflammatory proteins like COX-2 and iNOS.
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Section 2: Anti-diabetic Effects
This compound has been shown to improve hyperglycemia and increase pancreatic β-cell mass in diabetic mouse models.[3][4][5] This section compares its in vivo efficacy to the thiazolidinedione drug, Rosiglitazone.
Data Presentation: In Vivo Anti-diabetic Effects
| Parameter | This compound | Rosiglitazone |
| Animal Model | Healthy and diabetic mice | db/db mice, STZ-induced diabetic rats |
| Dosage | 0.5 mg/kg or 5 mg/kg (i.v.) | 5 mg/kg/day (p.o.) |
| Treatment Duration | Not specified in abstract | 10 days |
| Fasting Blood Glucose | Improved | Significant reduction |
| Insulin Resistance | Improved | Improved insulin sensitivity |
| β-cell Mass | Increased | Not directly measured in cited study |
| Serum Insulin | - | Significant reduction in db/db mice |
| Cholesterol | - | Significant reduction in db/db mice |
Experimental Protocols
-
Animal Model: Healthy and streptozotocin (STZ)-induced diabetic mice are used.
-
Treatment: Mice receive tail vein injections of this compound (0.5 mg/kg for diabetic mice, 5 mg/kg for healthy mice) or vehicle control.[3][5]
-
Metabolic Monitoring: Body weight and fasting blood glucose levels are monitored regularly. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.
-
Histological Analysis: At the end of the study, pancreata are collected, fixed, and sectioned. Immunohistochemical staining for insulin is performed to quantify β-cell mass and islet morphology.[3][5]
-
Safety Assessment: Complete blood count and histopathological analysis of major organs are conducted to evaluate the safety of the compound.[3][5]
-
Animal Model: Genetically diabetic db/db mice with blood glucose levels >280 mg/dL are used.[6]
-
Treatment: Rosiglitazone (5 mg/kg/day) is administered orally for 10 days.[6]
-
Biochemical Analysis: Blood samples are collected at various time points to measure plasma glucose, serum insulin, cholesterol, and triglycerides.[6]
Logical Relationship
Caption: Proposed mechanism of this compound's anti-diabetic effect.
Section 3: Neuroprotective Effects in Alzheimer's Disease Models
While direct studies on this compound in Alzheimer's disease models are limited in the provided search results, its potent anti-inflammatory effects in microglia suggest a strong neuroprotective potential. Chronic neuroinflammation is a key pathological feature of Alzheimer's disease. This section provides a comparative overview of established neuroprotective agents, Donepezil and Memantine, to contextualize the potential of this compound.
Data Presentation: Neuroprotective Effects of Comparators
| Parameter | Donepezil | Memantine |
| Mechanism of Action | Acetylcholinesterase inhibitor | NMDA receptor antagonist |
| Neuroprotective Effects | Attenuates Aβ-induced toxicity, reduces hippocampal atrophy, increases BDNF. | Protects against excitotoxicity, reduces neuronal degeneration induced by β-amyloid.[7] |
| Clinical Evidence | Symptomatic improvement in cognition and function. | Symptomatic improvement, particularly in moderate to severe Alzheimer's disease. |
| Quantitative Data Example | Total hippocampal volume decreased by 0.4% in the donepezil group vs. 8.2% in the placebo group over 1 year.[8] | In vitro: Protects against NMDA-induced excitotoxicity with an IC50 of ~1 µM.[9] |
Experimental Protocols
-
Animal Model: Transgenic mouse models of Alzheimer's disease (e.g., 5xFAD) or rats with induced neurodegeneration (e.g., Aβ injection).
-
Treatment: The test compound (e.g., this compound) is administered for a specified duration.
-
Behavioral Testing: Cognitive function is assessed using tests like the Morris water maze, Y-maze, or novel object recognition test.
-
Histopathological Analysis: Brain tissue is analyzed for amyloid plaque deposition, neurofibrillary tangles (tau pathology), and markers of neuroinflammation (e.g., microgliosis, astrogliosis) using immunohistochemistry and specific staining methods.
-
Biochemical Analysis: Brain homogenates are used to measure levels of Aβ peptides, tau phosphorylation, and inflammatory cytokines by ELISA or Western blot.
Logical Relationship: Potential Neuroprotective Mechanism
Caption: Hypothesized neuroprotective mechanism of this compound in Alzheimer's disease.
References
- 1. This compound inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves hyperglycaemia and increases β-cell mass in mice. | Read by QxMD [read.qxmd.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound improves hyperglycaemia and increases β-cell mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Neuroprotection by memantine against neurodegeneration induced by beta-amyloid(1-40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Review of Astragalosides: Unveiling a Nuanced Therapeutic Landscape
For researchers, scientists, and drug development professionals, understanding the distinct pharmacological profiles of astragalosides—the primary active saponins from Astragalus membranaceus—is crucial for harnessing their full therapeutic potential. This guide provides a comparative analysis of the bioactivities of various astragalosides, supported by experimental data, to illuminate their differential effects and underlying mechanisms.
Astragalosides, particularly Astragaloside I, II, III, and IV, have garnered significant attention for their diverse pharmacological activities, including immunomodulatory, anti-inflammatory, anti-cancer, and cardioprotective effects. While often discussed as a group, emerging evidence reveals that each astragaloside possesses a unique and nuanced pharmacological profile, warranting a detailed comparative examination.
Immunomodulatory Activities: A Spectrum of Action
Astragalosides exhibit a range of effects on the immune system, from enhancing T-cell activation to modulating natural killer (NK) cell function.
Astragaloside II has been identified as a potent activator of T-cells. It enhances T-cell activation by regulating the activity of the CD45 protein tyrosine phosphatase (PTPase)[1]. Studies have shown that Astragaloside I, II, III, and IV can all increase CD45-mediated hydrolysis in a concentration-dependent manner, with EC50 values ranging from 3.33 to 10.42 μg/mL[2]. Specifically, Astragaloside II at concentrations of 10 and 30 nmol/L significantly boosts the proliferation of primary splenocytes induced by ConA, alloantigen, or anti-CD3[2]. It also promotes the secretion of IL-2 and IFN-γ[2]. In animal models of immunosuppression, oral administration of Astragaloside II (50 mg/kg) has been shown to restore splenic T-cell proliferation and the production of key cytokines like IFN-γ and IL-2[2].
Astragaloside III demonstrates a remarkable ability to enhance the anti-tumor response of NK cells. It significantly elevates the expression of the activating receptor NKG2D and the production of interferon-γ (IFN-γ) in NK cells, thereby increasing their tumor-killing capability[3][4]. In in-vitro co-culture assays and in a CT26-bearing mouse model, Astragaloside III effectively hindered tumor growth by increasing the infiltration of NK cells into the tumor and upregulating their anti-tumor activity[3][4].
Astragaloside IV has also been shown to modulate the immune response, in part by downregulating the percentage of regulatory T-cells (Tregs) and upregulating cytotoxic T-lymphocytes (CTLs) in a murine lung tumor model, which contributes to its anti-tumor effects[5].
Comparative Immunomodulatory Effects:
| Astragaloside | Primary Immunomodulatory Activity | Effective Concentrations/Dosage | Key Molecular Targets |
| Astragaloside I | Promotes IL-2 induction[6] | Not specified in detail | - |
| Astragaloside II | Enhances T-cell activation and proliferation[2] | 10-30 nmol/L (in vitro); 50 mg/kg (in vivo)[2] | CD45 PTPase[2] |
| Astragaloside III | Enhances NK cell anti-tumor response[3][4] | 4-40 nM (in vitro)[7] | NKG2D, IFN-γ[3][4] |
| Astragaloside IV | Modulates T-cell balance (↓Tregs, ↑CTLs)[5] | Not specified in detail | - |
Anti-Cancer Activities: Diverse Mechanisms of Tumor Suppression
The anti-cancer properties of astragalosides are multifaceted, involving the induction of apoptosis, inhibition of proliferation and metastasis, and modulation of the tumor microenvironment.
Astragaloside III has demonstrated direct anti-cancer effects. It can effectively reduce the survival of breast cancer cells in vitro and inhibit tumor growth in vivo, with the underlying mechanism being the induction of apoptosis signaling pathways[8][9].
Astragaloside IV exhibits broad-spectrum anti-cancer activities against various cancer types, including lung, liver, colorectal, and breast cancer[3]. Its mechanisms include inducing cell cycle arrest, promoting apoptosis by modulating the Bax/Bcl-2 ratio, and inhibiting cancer cell proliferation, invasion, and metastasis[3][10]. Notably, Astragaloside IV appears to have selective cytotoxicity, inhibiting the proliferation of cancer cells at high doses (e.g., 12 and 24 ng/mL) while having no significant effect on normal cells at concentrations up to 400 μg/mL[11]. It can also enhance the efficacy of chemotherapy drugs like cisplatin[3].
While data on the direct comparative cytotoxicity of all four major astragalosides is still emerging, studies on various Astragalus extracts and isolated compounds have shown a range of IC50 values against different cancer cell lines[2][12][13].
Anti-Inflammatory Activities: Targeting Key Inflammatory Pathways
Inflammation is a key pathological process in many diseases, and astragalosides have shown significant potential in its modulation.
Astragaloside IV is a well-documented anti-inflammatory agent. It exerts its effects by inhibiting the activation of the NF-κB signaling pathway, a central regulator of inflammation[1][13][14]. In vivo studies have shown that Astragaloside IV treatment (10 mg/kg, i.p.) significantly inhibits lipopolysaccharide (LPS)-induced increases in serum levels of inflammatory cytokines like MCP-1 and TNF-α in mice[14]. It also attenuates the expression of adhesion molecules on endothelial cells, a critical step in the inflammatory cascade[1][13].
A comparative study of total astragalus saponins (AST) and Astragaloside IV revealed that while both can attenuate TNFα-induced upregulation of cell adhesion molecules, only AST could inhibit TNFR1-mediated IκBα degradation and apoptosis. This suggests that other components within the total saponin extract, such as Astragaloside II and III, may also contribute to the overall anti-inflammatory effect[15].
Cardioprotective Effects: A Shield for the Heart
The protective effects of astragalosides on the cardiovascular system are a significant area of research.
Astragaloside IV has been extensively studied for its cardioprotective properties. It has been shown to improve cardiac function and inhibit cardiac hypertrophy in animal models of heart failure[16][17][18]. In a rat model of cardiac hypertrophy, Astragaloside IV administration (40 and 80 mg/kg) significantly decreased markers of cardiac hypertrophy and improved cardiac function[19]. The mechanisms underlying these effects are diverse and include activating the Nrf2/HO-1 signaling pathway, inhibiting the PKCβII/Egr-1 pathway, and reducing myocardial apoptosis[16][19][20]. A meta-analysis of preclinical studies concluded that Astragaloside IV can protect cardiac function by reducing cardiac preload and afterload[18].
Osteogenic Activity of Astragaloside I
Astragaloside I has shown promise in promoting bone formation. It stimulates osteoblast differentiation through the activation of the Wnt/β-catenin signaling pathway[12]. In vitro studies using MC3T3-E1 cells, a pre-osteoblastic cell line, have demonstrated that Astragaloside I (10-40 μM) upregulates the expression of key osteogenic marker genes such as β-catenin and Runx2 without showing obvious cytotoxic effects[12].
Experimental Protocols and Methodologies
A detailed understanding of the experimental procedures is vital for the replication and validation of research findings.
Immunomodulatory Activity of Astragaloside II
-
Cell Proliferation Assay: Primary splenocytes are prepared from mice and cultured in RPMI-1640 media. Cells are stimulated with anti-CD3 (5 μg/mL) in the presence or absence of Astragaloside II. Cell proliferation is measured after 48 hours using a [3H]-thymidine incorporation assay[12].
-
Cytokine Measurement: Supernatants from cultured splenocytes are collected after 36 hours of stimulation. The concentrations of IL-2 and IFN-γ are determined using ELISA kits[12].
-
In Vivo Immunosuppression Model: Mice are injected intraperitoneally with cyclophosphamide (CTX) at 80 mg/kg to induce immunosuppression. Astragaloside II (50 mg/kg) is administered orally. Splenocytes are then isolated to assess T-cell proliferation and cytokine production[12].
Anti-Cancer Activity of Astragaloside III
-
Cell Co-culture System: Natural killer (NK) cells are co-cultured with CT26 colon cancer cells in the presence of varying concentrations of Astragaloside III. The proliferation of CT26 cells is then measured to assess the enhanced tumor-killing ability of NK cells[3].
-
In Vivo Tumor Model: CT26 tumor cells are implanted into mice. Seven days post-implantation, Astragaloside III (50 mg/kg) is injected intravenously every two days for a total of five times. Tumor growth and survival rates are monitored[3].
-
Flow Cytometry: To assess the mechanism of action, NK cells are stained for surface markers such as NKG2D and intracellular cytokines like IFN-γ following treatment with Astragaloside III and analyzed by flow cytometry[3].
Anti-Inflammatory Activity of Astragaloside IV
-
NF-κB Activation Assay: Human umbilical vein endothelial cells (HUVECs) are stimulated with LPS or TNF-α in the presence or absence of Astragaloside IV. Nuclear extracts are then prepared, and the DNA-binding activity of NF-κB is quantified using an ELISA-based assay[13].
-
In Vivo Inflammation Model: Mice are treated with Astragaloside IV (10 mg/kg, i.p.) for 6 days, followed by an injection of LPS. Serum levels of inflammatory cytokines (MCP-1, TNF-α) are measured by ELISA[14].
Osteogenic Activity of Astragaloside I
-
Cell Culture and Treatment: Murine pre-osteoblastic MC3T3-E1 cells are cultured in α-MEM supplemented with 10% FBS. Cells are treated with various concentrations of Astragaloside I (10, 20, 40 μM) for different time points[12].
-
Western Blot Analysis: After 5 days of treatment, total protein is extracted from the MC3T3-E1 cells. The expression levels of β-catenin and Runx2 are determined by Western blot analysis using specific primary antibodies[12].
-
Cell Viability Assay: The cytotoxicity of Astragaloside I on MC3T3-E1 cells is assessed using the MTT assay after 1, 3, or 6 days of treatment[12].
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental designs is essential for a clear understanding of the pharmacological activities of astragalosides.
Diagram 1: Signaling pathway of Astragaloside II-induced T-cell activation.
Diagram 2: Anti-inflammatory mechanism of Astragaloside IV via NF-κB pathway inhibition.
Diagram 3: Experimental workflow for assessing the osteogenic activity of Astragaloside I.
Conclusion
This comparative review highlights the distinct yet overlapping pharmacological activities of various astragalosides. Astragaloside II emerges as a potent T-cell activator, Astragaloside III shows significant promise in cancer immunotherapy through NK cell modulation, and Astragaloside IV demonstrates broad-spectrum anti-inflammatory, anti-cancer, and cardioprotective effects. Astragaloside I, on the other hand, displays unique osteogenic properties. The presented data underscores the importance of studying these compounds individually to fully elucidate their therapeutic potential. For drug development professionals, this comparative analysis provides a foundation for selecting the most appropriate astragaloside for a specific therapeutic application and for designing future preclinical and clinical investigations. Further research focusing on direct comparative studies and detailed pharmacokinetic and pharmacodynamic profiling will be crucial for the clinical translation of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectroscopic Characterization and Cytotoxicity Assessment towards Human Colon Cancer Cell Lines of Acylated Cycloartane Glycosides from Astragalus boeticus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Study on Inhibition of Total Astragalus Saponins and Astragaloside IV on TNFR1-Mediated Signaling Pathways in Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-Catenin-dependent Wnt Signaling Pathways: R&D Systems [rndsystems.com]
- 7. phcog.com [phcog.com]
- 8. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of cytotoxic and apoptotic effects of the extracts and phenolic compounds of Astragalus globosus Vahl and Astragalus breviflorus DC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into HPLC-MS/MS Analysis, Antioxidant and Cytotoxic Activity of Astragalus fruticosus against Different Types of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcog.com [phcog.com]
- 13. Astragaloside IV inhibits human colorectal cancer cell growth [imrpress.com]
- 14. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models | MDPI [mdpi.com]
- 15. Astragaloside IV Targets Macrophages to Alleviate Renal Ischemia-Reperfusion Injury via the Crosstalk between Hif-1α and NF-κB (p65)/Smad7 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medic.upm.edu.my [medic.upm.edu.my]
- 17. m.youtube.com [m.youtube.com]
- 18. Wnt / β-Catenin Signaling Pathway | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]
- 19. A Comparative Study on Inhibition of Total Astragalus Saponins and Astragaloside IV on TNFR1-Mediated Signaling Pathways in Arterial Endothelial Cells | PLOS One [journals.plos.org]
- 20. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isoastragaloside I in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. Isoastragaloside I, a prominent saponin derived from Astragalus species, requires careful consideration for its disposal to ensure minimal environmental impact and adherence to safety protocols. While specific disposal guidelines for this compound are not extensively documented, a comprehensive approach based on the general principles of chemical waste management for bioactive, non-hazardous compounds provides a clear path forward.
Personal Protective Equipment: The First Line of Defense
Before initiating any disposal procedure, equipping oneself with the appropriate Personal Protective Equipment (PPE) is mandatory. This foundational step mitigates the risk of accidental exposure and ensures personal safety. Essential PPE includes:
-
Chemical safety goggles or a face shield
-
Gloves appropriate for handling chemical compounds
-
A laboratory coat
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically, following a protocol that prioritizes safety and regulatory compliance.
Step 1: Initial Assessment and Waste Classification
The first crucial step is to determine the nature of the this compound waste. Is it in a solid form, a solution, or part of a mixture? While this compound itself is a natural compound, its classification as hazardous or non-hazardous waste may depend on the solvent it is dissolved in or other chemicals it is mixed with. As a general guideline, many saponins are not classified as hazardous, but it is imperative to consult your institution's Environmental Health and Safety (EHS) department for a definitive classification.
Step 2: Segregation of Waste
Proper waste segregation is fundamental to safe and efficient disposal. This compound waste should not be mixed with other chemical waste streams unless explicitly permitted by your institution's guidelines. Mixing incompatible chemicals can lead to dangerous reactions.
Step 3: Containerization and Labeling
Select a container that is compatible with the chemical nature of the waste. The container must be in good condition, leak-proof, and have a secure lid.[1] All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" (if applicable) and the full chemical name and concentration of each component.[1] Do not use abbreviations or chemical formulas.
Step 4: Disposal of Solid this compound
For pure, solid this compound, the recommended procedure is to place it in a designated and properly labeled waste container for collection by the institution's hazardous waste management service. Small spills of solid saponins can be carefully swept up or scooped into a suitable container for disposal.[2]
Step 5: Disposal of this compound Solutions
The disposal of liquid solutions containing this compound depends on the solvent and the concentration.
-
Aqueous Solutions: For dilute aqueous solutions, some institutions may permit drain disposal after neutralization and with copious amounts of water. However, this is strictly subject to local regulations and prior approval from the EHS department.[3]
-
Solvent-Based Solutions: Solutions of this compound in organic solvents must be collected in a designated solvent waste container. Never dispose of organic solvents down the drain.
Step 6: Disposal of Empty Containers
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as chemical waste. After rinsing, the container labels should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste.[4]
Step 7: Final Disposal
Once the waste is properly segregated, containerized, and labeled, it should be stored in a designated satellite accumulation area until it is collected by the institution's EHS or a licensed hazardous waste disposal company.
Quantitative Data and Disposal Considerations
While specific quantitative disposal limits for this compound are not available, the following table summarizes general characteristics and disposal considerations for saponins, the class of compounds to which this compound belongs.
| Parameter | Guideline/Consideration | Citation |
| Waste Classification | Generally considered non-hazardous, but dependent on solvent and concentration. Always confirm with institutional EHS. | [3] |
| Aqueous Solution pH | For saponin solutions, a pH range of 4-7 is generally considered safe for handling and potential neutralization before disposal. | [5] |
| Solid Waste Disposal | Should be placed in a designated chemical waste container. Custodial staff should not handle chemical waste. | [3] |
| Liquid Waste Disposal | Non-hazardous liquid waste may be eligible for drain disposal with EHS approval. Organic solvent solutions must be collected as hazardous waste. | [3] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound can be visualized as a decision-making process.
By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.
References
Essential Safety and Operational Guidance for Handling Isoastragaloside I
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Isoastragaloside I, a natural saponin compound studied for its diverse biological activities. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The required PPE is determined by the potential hazards associated with the compound, which include skin irritation, serious eye irritation, and potential respiratory irritation. It is also harmful if swallowed.
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendation | Rationale |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and dust particles causing serious eye irritation. |
| Face Protection | Face shield | Recommended in addition to goggles when there is a significant risk of splashing or dust generation. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary. | To prevent inhalation of dust which may cause respiratory irritation. |
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting will minimize risks. The following workflow outlines the key steps from preparation to post-handling procedures.
Procedural Steps:
-
Preparation : Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a calibrated scale, appropriate solvents, and waste containers, readily available. Don the appropriate personal protective equipment as outlined in the table above.
-
Handling and Use :
-
Weighing and Dilution : Conduct all weighing and dilution activities within a certified chemical fume hood to minimize inhalation exposure.
-
Experimental Procedures : Carry out all experimental work involving this compound in a well-ventilated area. Avoid direct contact with the skin and eyes.
-
-
Decontamination :
-
Work Surfaces : Upon completion of work, decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent.
-
Equipment : Clean all glassware and equipment thoroughly.
-
-
Personal Decontamination : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
| Waste Type | Collection Container | Labeling |
| Solid Waste | Lined, sealed container | "Hazardous Waste - this compound (Solid)" |
| (e.g., contaminated gloves, weigh paper) | ||
| Liquid Waste | Sealable, chemical-resistant container | "Hazardous Waste - this compound (Liquid)" |
| (e.g., unused solutions, rinsates) | with solvent composition listed | |
| Sharps | Puncture-resistant sharps container | "Sharps Waste - Contaminated with this compound" |
| (e.g., contaminated needles, pipette tips) |
Disposal Procedure:
-
Segregate Waste : At the point of generation, separate waste into the categories listed above. Do not mix with other waste streams unless compatible.
-
Container Management : Ensure all waste containers are securely closed when not in use.
-
Storage : Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal Request : Follow your institution's hazardous waste disposal procedures to request a pickup. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment for themselves and their colleagues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
